molecular formula C9H10ClNO2 B106145 3-chloro-N-(4-hydroxyphenyl)propanamide CAS No. 19314-10-4

3-chloro-N-(4-hydroxyphenyl)propanamide

Cat. No.: B106145
CAS No.: 19314-10-4
M. Wt: 199.63 g/mol
InChI Key: QMHVIXPPSYYGJY-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-hydroxyphenyl)propanamide is a chemical compound serving as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a chloroalkyl chain and a phenolic hydroxy group, makes it a valuable precursor for developing more complex molecules. Researchers utilize this compound in the design and synthesis of novel propionamide derivatives, a class of compounds explored for their interaction with various biological targets . For instance, structurally related propanamide derivatives are investigated in pharmacological research for their potential affinities to receptors such as the sigma-1 receptor (σ1R) and the mu-opioid receptor (MOR) . Furthermore, the compound's structure is of interest in developing transient receptor potential vanilloid 1 (TRPV1) antagonists, which are studied for their role in pain management . As a research chemical, it provides a core scaffold for structure-activity relationship (SAR) studies, aiding in the exploration of new chemical entities for scientific discovery. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

3-chloro-N-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHVIXPPSYYGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388350
Record name 3-chloro-N-(4-hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19314-10-4
Record name 3-chloro-N-(4-hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-chloro-N-(4-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N-(4-hydroxyphenyl)propanamide

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate with significant potential in pharmaceutical and cosmetic applications. The document delineates its chemical identity, core physicochemical properties, established synthesis protocols, and methods for analytical characterization. By integrating structural analysis with empirical data and predictive models, this guide serves as an essential resource for researchers, chemists, and drug development professionals. We explore the molecule's reactivity, stability, and the structure-activity relationships that underpin its potential biological functions, such as its role as an anti-inflammatory agent. The methodologies are presented with a focus on reproducibility and the causal reasoning behind experimental choices, ensuring this document is both a practical and educational tool.

Chemical Identity and Molecular Structure

This compound is an organic compound featuring a multi-functional architecture that dictates its chemical behavior and potential applications.[1] Its identity is rigorously defined by several key identifiers.

  • IUPAC Name: this compound[1]

  • Synonyms: 3-Chloro-N-(4-hydroxyphenyl)propionamide, p-[(3-Chloropropionyl)amino]phenol[2][3]

  • CAS Number: 19314-10-4[1][2][4]

  • Molecular Formula: C₉H₁₀ClNO₂[1][2][4]

  • Molecular Weight: 199.63 g/mol [1][2][4]

Molecular Structure Analysis

The structure consists of a propanamide backbone substituted with a chlorine atom at the β-position (C3) and a 4-hydroxyphenyl group attached to the amide nitrogen.[1] This arrangement of functional groups is critical to its properties:

  • The 4-Hydroxyphenyl Moiety: The phenolic hydroxyl group is a key feature, enhancing aqueous solubility and providing a site for crucial hydrogen bonding with biological targets, such as enzyme active sites.[1][1] This group is also a site for potential oxidation reactions.[1]

  • The Amide Linkage: This functional group imparts structural rigidity and serves as both a hydrogen bond donor (N-H) and acceptor (C=O).[1] The stability of the amide bond is central to the molecule's integrity, though it can be reduced to an amine under strong reducing conditions.[1]

  • The Chlorinated Propyl Chain: The terminal chlorine atom significantly influences the molecule's lipophilicity and electronic character.[1] It acts as a leaving group, making this position a prime site for nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives.[1]

Figure 1: Chemical structure of this compound.

Core Physicochemical Properties

The physicochemical properties of this compound are a direct consequence of its molecular structure. These parameters are fundamental for designing experimental protocols, predicting behavior in biological systems, and establishing quality control standards.

Table 1: Summary of Physicochemical Properties

Property Value Source(s)
Appearance White crystalline solid [4]
Melting Point 150-155 °C [4]
Boiling Point 433.8 ± 30.0 °C (Predicted) [4][5][6]
Density 1.341 ± 0.06 g/cm³ (Predicted) [4][5][6]
pKa 10.05 ± 0.26 (Predicted) [5][6]
Solubility Slightly soluble in water; Soluble in alcohols, esters, and ethers. [4]
Vapor Pressure 3.92 x 10⁻⁸ mmHg at 25°C [4]

| Refractive Index | 1.614 |[4] |

Solubility Profile

The molecule's solubility is dictated by a balance of polar and non-polar features. The phenolic hydroxyl and amide groups can participate in hydrogen bonding with protic solvents like water, contributing to its slight aqueous solubility.[4] However, the aromatic phenyl ring and the chlorinated alkyl chain introduce significant non-polar character, leading to much greater solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] This amphiphilic nature is a key consideration in formulation science and for designing in-vitro assays.

Acidity and Stability

The predicted pKa of ~10.05 is attributed to the phenolic hydroxyl proton.[5][6] This weak acidity means the compound will be predominantly in its neutral form at physiological pH. For handling and storage, the compound is stable under standard laboratory conditions. It should be stored in a well-sealed container in a dry environment at room temperature to prevent hydrolysis or degradation.[4][5][6][7]

Synthesis and Purification

The most common and well-established method for synthesizing this compound is through direct amidation.[1] This approach is valued for its reliability and straightforward execution.

Synthesis Workflow: Direct Acid-Catalyzed Amidation

The primary synthetic route involves the condensation reaction between 4-aminophenol and 3-chloropropanoic acid.[1] The reaction is typically catalyzed by a strong acid, such as hydrochloric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the amino group of 4-aminophenol.[1]

G sub_A 4-Aminophenol conditions HCl (catalyst) Heat (60-80°C) 2-8 hours sub_A->conditions Condensation Reaction sub_B 3-Chloropropanoic Acid sub_B->conditions Condensation Reaction product This compound conditions->product Amide Bond Formation

Figure 2: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-aminophenol (1.0 eq) and 3-chloropropanoic acid (1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable volume of aqueous hydrochloric acid to serve as both the solvent and the catalyst.[1] The acid concentration should be sufficient to facilitate the reaction without causing unwanted side reactions.

  • Reaction Execution: Heat the mixture to a temperature between 60-80°C and maintain vigorous stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 8 hours.[1]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any remaining acid and unreacted 4-aminophenol. For higher purity, recrystallize the solid from an appropriate solvent system, such as an ethanol/water mixture.

  • Drying and Characterization: Dry the purified white crystalline solid under vacuum. The final product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity. Typical yields for this reaction range from 65% to 85%.[1]

Alternative Synthetic Routes

For specific applications, alternative methods may be preferable.

  • Acid Chloride Route: 3-chloropropanoyl chloride can be reacted with 4-aminophenol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). This method is faster and proceeds at room temperature but requires careful handling of the highly reactive and moisture-sensitive acid chloride.[1]

  • Coupling Reagent Method: Reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate amide bond formation under milder conditions, which is beneficial if other sensitive functional groups are present. This method often provides high yields but coupling reagents can be expensive and may require more complex purification to remove byproducts.[1]

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its spectroscopic features. These predictions are essential for quality control and structural verification during and after synthesis.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons of the 4-hydroxyphenyl ring should appear as two doublets (an AA'BB' system) in the range of δ 6.8-7.5 ppm. The methylene protons adjacent to the chlorine (Cl-CH₂) and the carbonyl group (CH₂-C=O) will appear as two triplets around δ 3.8 ppm and δ 2.8 ppm, respectively. The amide (N-H) and hydroxyl (O-H) protons will present as broad singlets, with chemical shifts that are dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show a signal for the amide carbonyl carbon around δ 170 ppm. The aromatic carbons will appear in the δ 115-155 ppm region. The two aliphatic carbons (CH₂) will resonate upfield, typically in the δ 35-45 ppm range.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 199, with a characteristic [M+2]⁺ peak at m/z 201 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation patterns would include cleavage of the C-C bond alpha to the carbonyl and cleavage of the amide bond.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several strong absorption bands. A broad peak between 3200-3600 cm⁻¹ corresponds to the O-H stretch of the phenol. The N-H stretch of the secondary amide will appear around 3300 cm⁻¹. A strong, sharp absorption for the amide C=O (Amide I band) will be visible around 1650-1680 cm⁻¹. The C-Cl stretch will be found in the fingerprint region, typically between 600-800 cm⁻¹.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the final compound and for monitoring reaction progress. A reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is typically effective.

Chemical Reactivity and Potential Applications

The unique combination of functional groups in this compound makes it a versatile chemical entity.

Structure-Activity Relationship (SAR)

The biological activity of this molecule is closely tied to its structure.[1] Research has shown it can act as a competitive inhibitor of enzymes involved in inflammatory pathways.[1]

  • The hydroxyphenyl group is crucial for target specificity, forming hydrogen bonds with key amino acid residues in enzyme active sites.[1]

  • The propanamide backbone is believed to provide good bioavailability and metabolic stability.[1]

  • The β-chlorine atom influences lipophilicity, which affects membrane permeability and binding interactions, and also provides a handle for further chemical modification.[1]

Applications
  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[4] Its ability to inhibit inflammatory enzymes with IC₅₀ values in the 5-50 μM range makes it and its derivatives interesting candidates for drug discovery.[1]

  • Cosmetics: The compound is also used as a raw material in cosmetic formulations, valued for potential skin moisturizing and antioxidant properties.[4]

Conclusion

This compound is a well-defined chemical compound whose physicochemical properties are thoroughly grounded in its molecular structure. Its straightforward synthesis, combined with the strategic placement of reactive and interactive functional groups, establishes it as a valuable intermediate in both pharmaceutical and materials science. The data and protocols presented in this guide offer a robust framework for scientists to utilize this molecule effectively and safely in their research and development endeavors.

References

  • ChemBK. (2024, April 9). Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved February 1, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 19314-10-4 | Product Name : this compound. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). This compound | C9H10ClNO2 | CID 3008381. [Link]

Sources

3-chloro-N-(4-hydroxyphenyl)propanamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Pathways, and Cyclization Logic in Drug Discovery [1]

Executive Summary & Molecular Identity

3-chloro-N-(4-hydroxyphenyl)propanamide (CAS: 19314-10-4) serves as a critical bifunctional "lynchpin" intermediate in medicinal chemistry.[1] Structurally, it combines a redox-active phenol core (reminiscent of the acetaminophen scaffold) with a reactive alkyl chloride tail.

Its primary industrial and research value lies in its role as a precursor for nitrogen-heterocycles . Specifically, it acts as the linear progenitor for 6-hydroxy-3,4-dihydroquinolin-2(1H)-one , the core scaffold of the blockbuster antiplatelet drug Cilostazol .[1]

Physicochemical Profile[2][3][4][5][6]
PropertyData
IUPAC Name This compound
CAS Registry Number 19314-10-4
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
SMILES ClCCC(=O)Nc1ccc(O)cc1
Key Functional Groups Phenolic -OH (Nucleophile), Alkyl Chloride (Electrophile), Amide (Linker)
Predicted Boiling Point ~433.8°C (at 760 mmHg)
Solubility Profile Soluble in polar organic solvents (DMSO, DMF, Acetone); limited solubility in water.[1][2][3][4]

Synthetic Architecture

The synthesis of this compound is a classic study in chemoselectivity.[1] The objective is to acylate the aniline nitrogen without esterifying the phenolic oxygen or displacing the alkyl chloride.

The Preferred Pathway: Schotten-Baumann Acylation

While condensation with 3-chloropropanoic acid is possible, the industry standard utilizes 3-chloropropionyl chloride .[1] This route offers rapid kinetics and avoids the harsh thermal conditions required for direct acid-amine condensation.

Reaction Logic:

  • Nucleophile: 4-Aminophenol (The amine is more nucleophilic than the phenol).

  • Electrophile: 3-Chloropropionyl chloride.[5]

  • Base: A weak base (e.g., NaHCO₃ or Pyridine) is essential to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed side reactions .

SynthesisPathway Reactants 4-Aminophenol + 3-Chloropropionyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product 3-chloro-N-(4-hydroxyphenyl) propanamide Intermediate->Product Elimination Byproduct HCl (Scavenged) Intermediate->Byproduct Elimination

Figure 1: The chemoselective acylation pathway favoring amide formation over esterification.[1]

The "Money Step": Intramolecular Cyclization

The true utility of this molecule is revealed when it is subjected to Lewis Acid catalysis. It undergoes an intramolecular Friedel-Crafts alkylation to form the dihydroquinolinone ring.

Mechanism: The Fries-Like Rearrangement/Alkylation

In the presence of Aluminum Chloride (AlCl₃), the alkyl chloride is activated, generating an incipient carbocation (or strong electrophilic complex) at the terminal carbon.[6] This electrophile attacks the electron-rich aromatic ring at the ortho position relative to the amide nitrogen.

This transformation converts the linear amide into 6-hydroxy-3,4-dihydroquinolin-2(1H)-one , a rigid bicyclic system found in Cilostazol .[1]

CyclizationMechanism Start Linear Precursor (this compound) Activation AlCl3 Complexation (Activation of C-Cl bond) Start->Activation + AlCl3 / Heat Attack Electrophilic Aromatic Substitution (Ortho-attack) Activation->Attack Intramolecular Final 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (Cilostazol Scaffold) Attack->Final - HCl / Re-aromatization

Figure 2: The intramolecular Friedel-Crafts alkylation mechanism generating the quinolinone core.[1]

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for amide coupling and Friedel-Crafts cyclization. Always perform a risk assessment before proceeding.

Protocol A: Synthesis of this compound

Objective: Selective N-acylation of 4-aminophenol.[1]

  • Preparation: In a 500 mL round-bottom flask, dissolve 4-aminophenol (10.9 g, 100 mmol) in Acetone (150 mL) .

  • Base Addition: Add Sodium Bicarbonate (10.1 g, 120 mmol) dissolved in water (50 mL). Cool the mixture to 0–5°C using an ice bath.

  • Acylation: Add 3-chloropropionyl chloride (13.9 g, 110 mmol) dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent bis-acylation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Workup: Pour the mixture into ice water (500 mL). The product should precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

    • Expected Yield: 85–95%.

    • Appearance: Off-white to beige powder.

Protocol B: Cyclization to 6-hydroxy-3,4-dihydroquinolin-2(1H)-one

Objective: Intramolecular ring closure.[1]

  • Setup: Place This compound (10 g) in a dry flask.

  • Catalyst: Add anhydrous AlCl₃ (20 g) (Excess is required as the amide and phenol coordinate with the Lewis acid).

  • Melt/Solvent: This reaction can be performed as a neat melt (140°C) or in a high-boiling solvent like Chlorobenzene or Nitrobenzene .

  • Heating: Heat to 120–140°C for 2–4 hours. Monitor HCl evolution (scrubber required).

  • Quench: Cool to room temperature and carefully quench onto crushed ice/HCl mixture (exothermic!).

  • Isolation: Filter the resulting precipitate. The crude product is often dark and requires recrystallization (typically from Methanol or DMF).

Analytical Characterization (Expected Data)

Researchers should validate the structure using 1H NMR. The loss of the ethyl pattern and the appearance of the cyclic system distinguish the product from the starting material.

TechniqueFeatureDiagnostic Signal (Approximate)
1H NMR (Linear)Ethyl ChainTwo triplets (or multiplet) at ~2.8 ppm (CH2-CO) and ~3.8 ppm (CH2-Cl).[1]
1H NMR (Linear)AromaticAA'BB' system (two doublets) for the para-substituted phenol ring.
1H NMR (Cyclic)Ring ClosureThe aromatic pattern changes from AA'BB' to an ABC pattern (1,2,4-substitution).[1]
IR Spectroscopy Amide IStrong band at 1650–1660 cm⁻¹ (C=O stretch).[1]
Mass Spectrometry Isotope PatternDistinctive Chlorine isotope pattern (3:1 ratio of M : M+2) in the linear precursor; Loss of Cl pattern in the cyclized product.[1]

Safety & Handling

  • Skin Sensitizer: Acyl chlorides and alkyl chlorides are potent sensitizers. Double-glove (Nitrile) is recommended.

  • Lachrymator: 3-chloropropionyl chloride is a lachrymator; use only in a functioning fume hood.

  • Reactive Hazards: AlCl₃ reacts violently with water. Quench cyclization reactions with extreme caution.

References

  • Google Patents. Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. US Patent 6967209B2. Link

  • ChemicalBook. 3-CHLORO-N-(4-HYDROXYPHENYL)PROPIONAMIDE Properties. Link

  • BLD Pharm. this compound Product Datasheet. Link

  • Google Patents. Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. CN Patent 108383781B. Link

  • PubChem. this compound Compound Summary. Link

Sources

Solubility Profile and Process Engineering of 3-chloro-N-(4-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, thermodynamic behavior, and process engineering applications of 3-chloro-N-(4-hydroxyphenyl)propanamide (CAS 19314-10-4). This compound is a critical intermediate in the synthesis of 6-hydroxy-3,4-dihydroquinolinone , a precursor to the antiplatelet drug Cilostazol .

Executive Summary

This compound (hereafter 3-Cl-NHP ) is a bifunctional amide possessing both a phenolic hydroxyl group and a chloro-alkyl chain. Its solubility behavior is governed by the competition between the polar, hydrogen-bonding amide/phenol moieties and the lipophilic chloropropyl tail.

Understanding the solubility of 3-Cl-NHP is essential for two unit operations in pharmaceutical manufacturing:

  • Purification: Removing unreacted 4-aminophenol and colored oxidation byproducts via recrystallization.

  • Cyclization: Ensuring adequate dissolution in high-boiling solvents (e.g., chlorobenzene, DMSO) for the subsequent Friedel-Crafts alkylation to form the quinolinone core.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

  • IUPAC Name: this compound[1]

  • CAS Number: 19314-10-4

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 199.63 g/mol [1]

  • Melting Point: 150–155 °C

  • Key Functional Groups:

    • Amide (-NH-CO-): H-bond donor and acceptor.

    • Phenolic -OH: Strong H-bond donor; acidic (

      
      ).
      
    • Alkyl Chloride (-CH2-CH2-Cl): Lipophilic, weak dipole.

Solubility Landscape: Solvent Ranking & Selection

The following classification is derived from process patents and standard solubility parameters for N-phenylamide derivatives.

Solvent ClassSpecific SolventsSolubility LevelProcess Application
Polar Aprotic DMF, DMSO, DMAc High Primary reaction medium for acylation; solvent for subsequent cyclization.
Polar Protic Methanol, Ethanol, IPA Temperature-Dependent Recrystallization. High solubility at boiling point; low at

.
Chlorinated DCM, Chlorobenzene Moderate Extraction (DCM); High-temp cyclization medium (Chlorobenzene).
Aromatic Toluene Low-Moderate Anti-solvent in initial synthesis; product often precipitates from toluene.
Aqueous Water Very Low (< 1 g/L) Anti-solvent for quenching; washing to remove inorganic salts.
Thermodynamic Mechanism
  • In Alcohols (MeOH/EtOH): The phenolic -OH and amide groups form extensive hydrogen bond networks with the solvent. Dissolution is typically endothermic (

    
    ), meaning solubility increases significantly with temperature, making these ideal for cooling crystallization.
    
  • In Water: Despite H-bonding potential, the hydrophobic aromatic ring and chloropropyl chain dominate, rendering the molecule sparingly soluble. This allows for easy isolation of the crude product by water quenching.

Experimental Protocol: Determination of Solubility Curves

As a Senior Application Scientist, you should not rely on single-point data. The following protocol ensures the generation of precise solubility curves (


 vs. 

) to optimize crystallization yields.
Methodology: Laser Monitoring Observation Technique

This dynamic method is superior to gravimetric analysis for thermally sensitive intermediates.

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
    ).
    
  • Laser monitoring system (transmissivity detector).

  • Magnetic stirrer.

Workflow:

  • Preparation: Add a known mass (

    
    ) of 3-Cl-NHP and solvent (
    
    
    
    ) to the vessel.
  • Dissolution: Heat slowly (

    
    ) until the laser transmission peaks (solid completely dissolved). Record Temperature 
    
    
    
    .
  • Nucleation: Cool slowly until transmission drops (solid appears). Record Temperature

    
    .
    
  • Iteration: Add more solute to the same vessel and repeat to generate the full curve.

Mathematical Modeling (The Apelblat Equation)

To correlate the experimental mole fraction solubility (


) with temperature (

), use the modified Apelblat equation:


  • A, B, C: Empirical parameters determined by regression analysis.

  • Validation: The Relative Average Deviation (RAD) should be

    
     for the model to be considered reliable for process scale-up.
    

Process Engineering: Synthesis & Purification Workflow

The solubility differential between 3-Cl-NHP and its impurities (4-aminophenol, salts) drives the purification strategy.

Diagram: Synthesis and Purification Logic

G Raw Raw Materials (4-Aminophenol + 3-Chloropropionyl Chloride) Reaction Acylation Reaction Solvent: Toluene or DMF Temp: 20-50°C Raw->Reaction Acylation Quench Quench/Precipitation Add: Water (Anti-solvent) Reaction->Quench Product precipitates Crude Crude 3-Cl-NHP Solid (Pink/Off-white) Quench->Crude Filtration Dissolution Heating (Reflux) Solvent: Methanol Crude->Dissolution High T Solubility Cooling Cooling Crystallization Temp: 0-5°C Dissolution->Cooling Supersaturation Pure Pure 3-Cl-NHP Crystals (White Solid, >98% Purity) Cooling->Pure Filtration & Drying

Figure 1: Process flow diagram illustrating the exploitation of solubility differences for the synthesis and purification of this compound.

Critical Process Parameters (CPPs)
  • Water Content in Methanol: Small amounts of water can drastically reduce the solubility of 3-Cl-NHP, inducing premature nucleation (oiling out). Ensure water content is

    
     during the dissolution phase of recrystallization.
    
  • Cooling Rate: Rapid cooling in alcohols can trap colored impurities. A controlled cooling ramp (

    
    ) is recommended to grow large, pure crystals that filter easily.
    

References

  • Synthesis of 6-hydroxy-3,4-dihydroquinolinone. (2018). Patent CN108383781B. Link

    • Cites Methanol as the preferred recrystallization solvent.[2]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone. (2003). US Patent 2003/0176703 A1. Link

    • Details the solubility in DMSO and high-boiling amides for the cycliz
  • Process for preparing 6-hydroxy-3,4-dihydroquinolinone. (2005). US Patent 6,967,209 B2. Link

    • Discusses the acylation of 4-aminophenol and solvent choices.
  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. Link

    • Source for physicochemical properties and identifiers.

Sources

preliminary research on 3-chloro-N-(4-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Scaffold for Quinolinone Heterocycles and Covalent Acrylamide Warheads [1]

Executive Summary

3-Chloro-N-(4-hydroxyphenyl)propanamide (CAS: 19314-10-4) is a bifunctional synthetic intermediate that serves as a critical "linchpin" in medicinal chemistry.[2] It connects simple aniline precursors to two distinct, high-value chemical spaces:

  • The Quinolinone Scaffold: Through intramolecular Friedel-Crafts alkylation, it cyclizes to form 6-hydroxy-3,4-dihydroquinolin-2(1H)-one , the core pharmacophore for blockbuster drugs like Cilostazol (antiplatelet) and a structural homolog to Aripiprazole (antipsychotic).

  • The Acrylamide Warhead: Through base-mediated elimination, it yields N-(4-hydroxyphenyl)acrylamide , a reactive monomer used in the design of Targeted Covalent Inhibitors (TCIs) and functionalized hydrogels.

This guide provides a rigorous technical analysis of its synthesis, reactivity profiles, and downstream applications, designed for researchers requiring actionable protocols and mechanistic insight.

Part 1: Chemical Profile & Synthesis Strategy

Chemical Identity[2][3]
  • IUPAC Name: this compound[2][3]

  • CAS Number: 19314-10-4[2]

  • Molecular Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H
    
    
    
    ClNO
    
    
  • Molecular Weight: 199.63 g/mol [2]

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH): Electron-donating group (EDG) that activates the phenyl ring for electrophilic aromatic substitution (EAS).

    • 
      -Chloroamide:  A masked acrylamide and an alkylating motif capable of cyclization.
      
Synthesis Protocol: Selective N-Acylation

The synthesis requires the selective acylation of the amino group of 4-aminophenol over the phenolic hydroxyl. While amines are generally more nucleophilic, high pH can deprotonate the phenol (


), leading to competitive O-acylation.

Optimized Protocol (Schotten-Baumann Conditions):

  • Reagents: 4-Aminophenol (1.0 eq), 3-Chloropropionyl chloride (1.1 eq), NaHCO

    
     (or mild base), Acetone/Water or Ethyl Acetate.
    
  • Procedure:

    • Dissolve 4-aminophenol in acetone/water (1:1) at 0–5°C.[4][5]

    • Add NaHCO

      
       (1.2 eq) to buffer the HCl generated.
      
    • Add 3-chloropropionyl chloride dropwise over 30 minutes.[5][6] Critical: Maintain temperature <10°C to suppress O-acylation and hydrolysis of the acid chloride.

    • Stir for 2–4 hours at room temperature.

    • Precipitate by adding dilute HCl (pH ~2–3) to protonate any phenolate. Filter the solid.[4][5][6][7]

  • Purification: Recrystallization from Ethanol/Water.

  • Yield Expectation: 85–93%.

Visualizing the Synthesis Logic:

Synthesis SM1 4-Aminophenol (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack (NH2 > OH) Reagent 3-Chloropropionyl Chloride Reagent->Intermediate Product 3-Chloro-N-(4-hydroxyphenyl) propanamide Intermediate->Product Elimination of Cl- SideProduct O-Acylated Impurity Intermediate->SideProduct High pH / Temp

Figure 1: Selective N-acylation pathway minimizing O-acylated byproducts.

Part 2: The Quinolinone Pathway (Cyclization)

This is the primary industrial application of the title compound. The 3-chloro group acts as an internal electrophile, attacking the phenyl ring at the ortho position relative to the activating amide nitrogen.

Mechanism: Intramolecular Friedel-Crafts Alkylation

The reaction is driven by a Lewis Acid (typically AlCl


). The phenolic -OH group directs ortho/para, but the amide nitrogen also directs ortho/para. The position ortho to the amine (and meta to the phenol) is sterically accessible and electronically favorable for ring closure.

Reaction Scheme:



Experimental Protocol (Melt vs. Solution)
  • Method A (AlCl

    
     Melt - Traditional): 
    
    • Mix the amide and anhydrous AlCl

      
       (ratio 1:3) intimately.
      
    • Heat to 120–140°C (solvent-free) for 2–4 hours.

    • Pros: High conversion. Cons: Difficult workup ("aluminum rock"), harsh conditions.

  • Method B (Solution Phase - Modern):

    • Solvent: Chlorobenzene or 1,2-Dichlorobenzene.

    • Reflux (130–180°C) with 2–3 eq AlCl

      
      .
      
    • Quench: Pour into ice/HCl. The product precipitates as an off-white solid.[4][5]

Reactivity Visualization:

Cyclization Start 3-Chloro-N-(4-hydroxyphenyl) propanamide Complex AlCl3 Complex (Activated Electrophile) Start->Complex + AlCl3 TS Sigma Complex (Ring Closure) Complex->TS Intramolecular Alkylation Final 6-Hydroxy-3,4-dihydro quinolin-2(1H)-one TS->Final - HCl Re-aromatization

Figure 2: Mechanism of the intramolecular Friedel-Crafts alkylation to the quinolinone scaffold.

Part 3: The Acrylamide Pathway (Elimination)

In the presence of a base, the title compound undergoes elimination of HCl to form the corresponding acrylamide. This transforms the molecule into a "Michael Acceptor," crucial for covalent drug design.

Mechanism: E2 Elimination

The


-protons (adjacent to the carbonyl) are acidic (

). A base deprotonates the

-carbon, triggering the expulsion of the

-chloride.

Reaction:



Applications in Drug Discovery[3]
  • Covalent Inhibitors: The resulting N-(4-hydroxyphenyl)acrylamide can covalently modify cysteine residues in target proteins (e.g., kinases).

  • Polymer Chemistry: Used as a functional monomer to introduce hydrophilic/phenolic sites into hydrogels.

Protocol:

  • Dissolve the 3-chloroamide in THF or DMF.

  • Add Triethylamine (Et

    
    N) or DBU (2.0 eq).
    
  • Stir at room temperature or mild heat (40°C) for 6–12 hours.

  • Note: Avoid strong aqueous bases (NaOH) which may hydrolyze the amide bond.

Part 4: Comparative Data Summary

FeatureQuinolinone PathwayAcrylamide Pathway
Reagent Lewis Acid (AlCl

, BF

)
Base (Et

N, DBU)
Mechanism Friedel-Crafts AlkylationE2 Elimination
Outcome Ring Closure (Heterocycle)Unsaturation (Double Bond)
Key Drug Class Antiplatelet (Cilostazol), AntipsychoticTargeted Covalent Inhibitors (TCIs)
Reaction Temp High (>100°C)Low to Moderate (20–50°C)

Part 5: Safety & Handling

Warning: this compound is an alkylating agent .

  • Hazards: Potential skin sensitizer and mutagen. The 3-chloropropionyl moiety can alkylate DNA or proteins.

  • PPE: Nitrile gloves, lab coat, and eye protection are mandatory.

  • Destruction: Quench excess material with aqueous ammonia or sodium thiosulfate to displace the chloride before disposal.

References

  • Synthesis of 6-hydroxy-3,4-dihydroquinolin-2(1H)

    • Title: Synthesis method of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.[4][5][6]

    • Source: Google P
    • URL
  • Acrylamide Formation & Crystal Structure

    • Title: N-(4-Hydroxyphenyl)acrylamide.[1][8]

    • Source: Acta Crystallographica Section E (2006).[1]

    • URL:[Link][9]

  • Compound Identity & Properties

    • Title: this compound (CID 3008381).
    • Source: PubChem.
    • URL:[Link]

  • Biological Activity (Anti-inflammatory)

    • Title: Research on this compound derivatives.[2][3][5][6]

    • Source: Smolecule / ChemicalBook.

Sources

Spectroscopic Characterization Guide: 3-chloro-N-(4-hydroxyphenyl)propanamide

[1]

Executive Summary & Chemical Context

Compound Identity: 3-chloro-N-(4-hydroxyphenyl)propanamide CAS: 19314-10-4 Formula: C



Molecular Weight:123456

This guide provides a comprehensive technical analysis of the spectroscopic signatures (NMR, IR, MS) for this compound. Structurally, this compound is an analog of acetaminophen (paracetamol) where the acetyl group is replaced by a 3-chloropropanoyl chain. It serves as a critical intermediate in the synthesis of complex heterocycles (e.g., dihydroquinolinones) and as a reactive linker in medicinal chemistry due to the electrophilic

1

The following protocols and data interpretations are designed to allow researchers to validate the identity and purity of this compound with high confidence.

Synthesis & Structural Logic

To understand the spectral impurities and signal environments, one must understand the synthesis.[1] The standard route involves the N-acylation of 4-aminophenol with 3-chloropropanoyl chloride under controlled acidic or buffered conditions to prevent O-acylation or polymerization.

SynthesisSM14-Aminophenol(Nucleophile)IntermediateTetrahedralIntermediateSM1->IntermediateNucleophilic AttackSM23-Chloropropanoyl chloride(Electrophile)SM2->IntermediateProduct3-chloro-N-(4-hydroxyphenyl)propanamideIntermediate->ProductEliminationByproductHClIntermediate->Byproduct

Figure 1: Synthetic pathway via N-acylation.[1] The reaction logic dictates potential impurities: unreacted 4-aminophenol (detectable by MS) or O-acylated byproducts (detectable by shift in NMR).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d

1

1

1
H NMR Characterization (400 MHz, DMSO-d )

The proton spectrum is defined by three distinct regions: the exchangeable protons (downfield), the aromatic system (mid-field), and the aliphatic linker (upfield).[1]

AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Logic
-OH 9.15 - 9.25Singlet (br)1H-Phenolic proton; shift varies with concentration/temp.[1]
-NH- 9.75 - 9.85Singlet1H-Amide proton; deshielded by carbonyl anisotropy.
Ar-H (2,6) 7.30 - 7.40Doublet2H8.8 (Ortho)Protons ortho to the amide (electron-withdrawing).[1]
Ar-H (3,5) 6.65 - 6.75Doublet2H8.8 (Ortho)Protons ortho to the hydroxyl (electron-donating).[1]
-CH

-Cl
3.80 - 3.90Triplet2H6.4

-protons; deshielded by electronegative Chlorine.[1]
-CH

-CO
2.75 - 2.85Triplet2H6.4

-protons; adjacent to carbonyl.[1]

Interpretation & Self-Validation:

  • The AA'BB' System: The aromatic region must display a symmetric pair of doublets (roofing effect may be visible).[1] If the integration is not 2:2, check for ortho-substituted impurities.

  • The Aliphatic Linker: The two triplets at ~2.8 and ~3.8 ppm are diagnostic.[1] A collapse of this splitting into a multiplet indicates cyclization to a lactam or hydrolysis.[1]

C NMR Characterization (100 MHz, DMSO-d )

The carbon spectrum provides confirmation of the backbone skeleton.[1]

Carbon TypeShift (

ppm)
Environment
C=O 166.5 - 167.5Amide Carbonyl.[1]
Ar-C-OH 153.0 - 154.0Aromatic C4 (Ipso to Oxygen).[1]
Ar-C-N 130.5 - 131.5Aromatic C1 (Ipso to Nitrogen).[1]
Ar-CH 120.5 - 121.5Aromatic C2/C6.[1]
Ar-CH 114.5 - 115.5Aromatic C3/C5.[1]
CH

-Cl
40.5 - 41.5Aliphatic

-carbon (Deshielded by Cl).[1]
CH

-CO
38.5 - 39.5Aliphatic

-carbon.[1]

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).[1] Ionization Mode: Positive (+).[1]

Isotopic Signature (The "Chlorine Flag")

The most critical validation step in MS for this compound is the chlorine isotope pattern.[1] Chlorine exists as


1
  • M+ Peak: m/z 199 (100% relative abundance)[1]

  • M+2 Peak: m/z 201 (~33% relative abundance)[1]

  • Validation Rule: If the M+2 peak is missing or <10%, the compound has likely undergone dehalogenation (e.g., hydrolysis to the alcohol).[1]

Fragmentation Pathway

Understanding fragmentation allows for structural confirmation beyond simple molecular weight.[1]

MS_FragM_IonMolecular Ion [M+]m/z 199/201Frag1Fragment A[M - Cl]+ m/z 164M_Ion->Frag1Loss of Cl.Frag2Fragment B[H2N-C6H4-OH]+(4-aminophenol ion)m/z 109M_Ion->Frag2Amide Bond Cleavage(Loss of C3H4ClO)Frag3Fragment C[CH2CH2Cl]+m/z 63/65M_Ion->Frag3Side chain cleavage

Figure 2: Primary fragmentation pathways in EI-MS.[1] The presence of m/z 109 confirms the 4-aminophenol core.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).[1] The IR spectrum validates the functional group integrity, specifically the amide and the alkyl chloride.[1]

Frequency (cm

)
Vibration ModeAssignment
3250 - 3400 O-H Stretch (broad)Phenolic hydroxyl (H-bonded).[1]
3100 - 3200 N-H StretchSecondary Amide.
1650 - 1660 C=O[1] StretchAmide I Band (Diagnostic).
1530 - 1550 N-H Bend / C-N StretchAmide II Band .
600 - 800 C-Cl StretchAlkyl Chloride (often weak/multiple bands).[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Weighing: Weigh approximately 5-10 mg of the solid compound into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
     (99.8% D).
    
  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; any turbidity suggests inorganic salts (e.g., amine hydrochloride salts) or polymerization.

  • Acquisition: Transfer to a 5mm NMR tube. Run 1H NMR with at least 16 scans to resolve the satellite peaks if 13C coupling is of interest.[1]

Protocol B: Purity Assessment via HPLC-MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5

    
    m, 4.6 x 100 mm.[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and MS (ESI+).[1]

  • Expectation: The product should elute as a single major peak. Impurities eluting earlier are likely 4-aminophenol (more polar); later eluting peaks may be bis-acylated byproducts.[1]

References

  • PubChem. (n.d.).[1][5] this compound (CID 3008381).[1][4][5] National Library of Medicine.[1][5] Retrieved February 1, 2026, from [Link]

  • Betz, R., et al. (2011).[1][7] 3-Chloro-N-(4-methoxyphenyl)propanamide.[1][7] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868.[1] (Cited for structural analog comparison). Retrieved February 1, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][8] (Authoritative reference for spectral prediction rules).

Methodological & Application

Application Note: Quantitative Analysis of 3-chloro-N-(4-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-chloro-N-(4-hydroxyphenyl)propanamide is a chemical compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol .[1][2] Its structure, featuring a chlorinated propanamide chain attached to a hydroxyphenyl group, suggests potential applications in pharmaceutical and chemical industries.[1] The synthesis of this compound typically involves the reaction of 4-aminophenol with 3-chloropropanoic acid.[1][3] As with any compound intended for further development, robust and reliable analytical methods for its quantification are crucial for quality control, stability studies, and pharmacokinetic assessments.

This application note provides detailed protocols for the quantitative analysis of this compound in both bulk substance and a representative biological matrix (human plasma). We will describe a primary method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and a more sensitive and selective method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₂[1]
Molecular Weight199.63 g/mol [1][2]
CAS Number19314-10-4[4]

The presence of a phenolic hydroxyl group and an amide linkage suggests that the compound will exhibit moderate polarity and possess chromophoric properties suitable for UV detection.[1]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk powder or simple formulations where high sensitivity is not the primary requirement. The principle relies on the separation of the analyte from potential impurities on a reversed-phase HPLC column followed by detection using a UV spectrophotometer.

Rationale for Method Selection

Reversed-phase HPLC is a versatile and widely used technique for the analysis of moderately polar compounds. The selection of a C18 stationary phase provides a good balance of hydrophobic and polar interactions for retaining the analyte. The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer, allows for the elution of the compound with a symmetrical peak shape.[5] UV detection is appropriate due to the presence of the phenyl ring, which absorbs UV light.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm

4. Preparation of Solutions:

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation (Bulk Substance):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to obtain a 1 mg/mL solution.

  • Dilute this solution with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.[6]

Method Validation Summary (Representative Data)
ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Quantification (LOQ) 1 µg/mL
Limit of Detection (LOD) 0.3 µg/mL

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in complex biological matrices such as human plasma. The high selectivity of tandem mass spectrometry minimizes interference from matrix components.[7]

Rationale for Method Selection

LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and specificity.[7][8] Electrospray ionization (ESI) is chosen as it is well-suited for polarizing molecules like the target analyte.[7] Multiple Reaction Monitoring (MRM) is employed to enhance selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Workflow

G cluster_0 Precursor Ion (m/z 200.0) cluster_1 Product Ion (m/z 109.1) Analyte This compound Fragment 4-aminophenol fragment Analyte->Fragment Collision-Induced Dissociation

Caption: Proposed fragmentation pathway of this compound in MS/MS.

Conclusion

This application note details two robust and reliable methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of bulk materials, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical studies. Both protocols are presented as a starting point and should be fully validated in the end-user's laboratory to ensure compliance with regulatory standards.

References

  • PubMed. (n.d.). LC-MS/MS Method for Quantification of 3,4-dihydroxyphenylglycol, a Norepinephrine Metabolite in Plasma and Brain Regions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

HPLC method development for 3-chloro-N-(4-hydroxyphenyl)propanamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Industrial Context[1][2]

3-chloro-N-(4-hydroxyphenyl)propanamide is a critical synthetic intermediate, often utilized in the manufacturing of heterocyclic Active Pharmaceutical Ingredients (APIs) and modified analgesic derivatives.[1][2] Structurally, it consists of a 4-aminophenol core acylated with a 3-chloropropionyl chain.[1][2][3]

From a chromatographic perspective, this molecule presents a dual challenge:

  • Polar Functionality: The phenolic hydroxyl (pKa ~10.[1][2]05) and amide linkage require polar retention capabilities.[1][2]

  • Lability: The alkyl chloride at the

    
    -position is susceptible to hydrolysis or intramolecular cyclization under alkaline conditions.[1][2]
    

This guide provides a robust, self-validating Reverse Phase HPLC (RP-HPLC) protocol designed to separate the target analyte from its primary precursors (4-aminophenol) and potential degradation products (3-chloropropanoic acid, cyclic byproducts).[1][2]

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in rational method design.[1][2]

PropertyValueChromatographic Implication
Molecular Weight 199.63 g/mol Suitable for UV and standard LC-MS detection.[1][2]
LogP (Predicted) ~1.3Moderately lipophilic; ideal for C18 or C8 stationary phases.[1][2]
pKa (Phenol) ~10.05The molecule is neutral at pH < 9.[1][2] Acidic mobile phases are preferred to suppress ionization and improve peak shape.[1][2]
Solubility Soluble in MeOH, ACN; slightly soluble in water.[1][2]Sample diluent must contain at least 10-20% organic solvent to prevent precipitation.[1][2]
UV Max ~245-254 nmThe aromatic ring coupled with the amide provides strong absorbance in the UV range.[1][2]
Strategic Decision Matrix

The following logic flow dictates the experimental choices:

MethodStrategy Analyte Analyte: this compound Stability Stability Risk: Alkyl Chloride Hydrolysis Analyte->Stability Polarity Polarity: Phenol + Amide Analyte->Polarity Condition1 Constraint: pH < 7.0 (Strict) Stability->Condition1 Prevent degradation Condition2 Column: C18 (End-capped) Polarity->Condition2 Retain neutral form Condition3 Mobile Phase: Acidic (0.1% Formic/Phosphoric) Condition1->Condition3 Buffer selection

Figure 1: Rational method development strategy focusing on stability and retention.

Detailed Experimental Protocol

A. Instrumentation & Reagents[1][2][4][5][6]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).[1][2]

    • Why: The "Eclipse Plus" or highly end-capped phases reduce silanol interactions with the amide nitrogen, preventing peak tailing.[1][2]

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1][2]

  • Additives: Formic Acid (for MS compatibility) or Phosphoric Acid (for UV-only, better peak shape).[1][2]

B. Mobile Phase Preparation[1][2][4]
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2]

    • Preparation: Add 1 mL of 85% H3PO4 to 1 L of water.[1][2] Filter through 0.22 µm membrane.[1][2]

  • Mobile Phase B (Organic): 100% Acetonitrile.[1][2]

C. Chromatographic Conditions[1][2][4][5][6]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance for 4.6mm ID columns.
Injection Volume 10 µLSufficient sensitivity without overloading.[2]
Column Temp 30°CControls viscosity; avoid >40°C to minimize hydrolysis risk.[1][2]
Detection 254 nm (BW 4 nm)Maximize signal-to-noise for the aromatic amide core.
Run Time 15 minutesAllows for column re-equilibration.[2]
D. Gradient Program

A gradient is required to separate the polar starting material (4-aminophenol) from the target.[1][2]

Time (min)% Mobile Phase BEvent
0.05Initial hold to retain polar impurities.
2.05Isocratic hold.[1][2]
10.090Linear ramp to elute target (Target RT ~7-8 min).
12.090Wash lipophilic contaminants.
12.15Return to initial conditions.[2]
15.05Re-equilibration complete.[2]

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound reference standard.[1][2]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL Methanol (Solubility is higher in MeOH than ACN/Water).

  • Sonicate for 5 minutes.

  • Dilute to volume with 0.1% Phosphoric Acid in Water (to match mobile phase pH).

    • Note: Diluting with water ensures the sample solvent strength is weaker than the mobile phase, preventing "solvent effect" peak distortion.[1][2]

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase A/B (50:50).[1][2]

SamplePrep Step1 Weigh 10 mg Analyte Step2 Dissolve in 5 mL MeOH (Ensure complete solubility) Step1->Step2 Step3 Dilute to 10 mL with Acidic Water (Prevents precipitation) Step2->Step3 Step4 Filter (0.22 µm PTFE) Step3->Step4 Step5 Inject 10 µL Step4->Step5

Figure 2: Sample preparation workflow ensuring solubility and solvent compatibility.

Method Validation Parameters (Acceptance Criteria)

To ensure the method is scientifically robust (Trustworthiness), the following validation parameters should be tested:

System Suitability
  • Tailing Factor (T): NMT 1.5 (Ideally < 1.2).

  • Theoretical Plates (N): > 5000.[1][2]

  • Precision (RSD): < 1.0% for 5 replicate injections of the standard.

Linearity
  • Range: 10 µg/mL to 100 µg/mL (5 levels).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Specificity (Forced Degradation)[1][2]
  • Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 1 hour.

    • Expectation: Formation of 4-aminophenol (early eluting) and 3-chloropropanoic acid.[1][2]

  • Base Hydrolysis: Treat with 0.1 N NaOH.

    • Expectation: Rapid degradation.[1][2] Potential formation of cyclic lactams or hydrolysis of the chloride.[1][2] The method must resolve these degradation peaks from the main peak.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with amide/amine.[1][2]Ensure Mobile Phase A pH is < 3.[1][2]0. Use a "Base Deactivated" (BDS) or highly end-capped column.[1][2]
Peak Splitting Sample solvent too strong.Dilute sample with more water (Mobile Phase A) rather than 100% MeOH.
Ghost Peaks Carryover or contaminated water.[1][2]Run a blank injection (MeOH).[1][2] Replace aqueous buffer daily to prevent microbial growth.[1][2]
Retention Time Shift pH fluctuation or temperature drift.[1][2]Use a column oven (30°C). Verify buffer pH with a calibrated meter.[1][2]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] Link[1][2]

  • PubChem. (2023).[1][2][3][4] this compound (Compound Summary). National Library of Medicine.[1][2] Link

  • European Pharmacopoeia. (2023).[1][2] Paracetamol: Impurity B Standards (N-(4-hydroxyphenyl)propanamide).[1][2][5] EDQM. (Used as analog reference for method conditions). Link

  • ChemicalBook. (2023).[1][2] Product Properties: this compound.[1][2][3][4][6][7][8] Link

Sources

Application Notes and Protocols for 3-chloro-N-(4-hydroxyphenyl)propanamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Paracetamol Analogue

The landscape of drug discovery is in a constant state of evolution, driven by the pursuit of novel chemical entities with improved efficacy and safety profiles. Within this dynamic environment, the exploration of structurally optimized analogues of established drugs provides a fertile ground for innovation. 3-chloro-N-(4-hydroxyphenyl)propanamide, a structural analogue of the widely used analgesic and antipyretic drug paracetamol (acetaminophen), represents a compelling starting point for drug discovery campaigns. The introduction of a chloro-substituent on the N-acyl chain presents an intriguing modification that has the potential to modulate the compound's biological activity, offering new avenues for therapeutic intervention, particularly in the realms of inflammation and microbial infections.

This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the potential applications of this compound, complete with detailed protocols for its synthesis and evaluation. The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for further investigation into the therapeutic promise of this compound and its derivatives.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
CAS Number 19314-10-4
Appearance White crystalline solid
Melting Point 150-155 °C
Solubility Soluble in alcohols, esters, and ethers; slightly soluble in water.

Synthesis of this compound

The synthesis of this compound is a straightforward acylation reaction. The following protocol provides a reliable method for its preparation in a laboratory setting.

Protocol 2.1: Synthesis via Acylation of 4-Aminophenol

Principle: This method involves the reaction of 4-aminophenol with 3-chloropropionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • 4-Aminophenol

  • 3-Chloropropionyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in the chosen solvent (DCM or THF).

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with the solvent.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Diagram 2.1: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Aminophenol 4-Aminophenol Dissolve & Cool Dissolve & Cool 4-Aminophenol->Dissolve & Cool 3-Chloropropionyl chloride 3-Chloropropionyl chloride Acylation Acylation 3-Chloropropionyl chloride->Acylation Pyridine Pyridine Pyridine->Acylation Solvent (DCM/THF) Solvent (DCM/THF) Solvent (DCM/THF)->Dissolve & Cool Dissolve & Cool->Acylation Stir at RT Stir at RT Acylation->Stir at RT TLC Monitoring TLC Monitoring Stir at RT->TLC Monitoring Dilution Dilution TLC Monitoring->Dilution Washing Washing Dilution->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Product Product Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Applications in Anti-Inflammatory Drug Discovery

The structural similarity of this compound to paracetamol suggests its potential as an anti-inflammatory agent. The primary mechanism of action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[1][2]

Proposed Mechanism of Action: COX Inhibition

It is hypothesized that this compound may act as a COX inhibitor. The N-(4-hydroxyphenyl)amide moiety is a common feature in compounds with COX inhibitory activity. The chloro-substituent on the propanamide side chain may influence the compound's binding affinity and selectivity for the two main COX isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective COX inhibitors.[1][2]

Diagram 3.1: Prostaglandin Synthesis and COX Inhibition

G Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) GI Protection GI Protection Prostaglandins (Physiological)->GI Protection Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Compound This compound Compound->COX-2 (inducible) Inhibition (potential selectivity)

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

In Vitro Anti-Inflammatory Assays

This protocol describes a general method for determining the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this activity is proportional to the inhibition of the cyclooxygenase activity.

Materials:

  • Ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) or other suitable chromogenic substrate

  • Test compound (this compound)

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add various concentrations of the test compound or reference inhibitor to the wells. Include a control with no inhibitor.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the chromogenic substrate (TMPD).

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

The COX-2 selectivity index can be calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher value indicates greater selectivity for COX-2.

This is a simple and rapid in vitro screening method for anti-inflammatory activity.

Principle: Inflammation can be caused by the denaturation of proteins. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compound (this compound)

  • Reference drug (e.g., Diclofenac sodium)

  • Water bath

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of BSA (e.g., 0.2% w/v) in PBS.

  • Prepare various concentrations of the test compound and the reference drug in a suitable solvent.

  • In test tubes, mix the BSA solution with the test compound or reference drug. Include a control with only the BSA solution.

  • Incubate the mixtures at 37 °C for 20 minutes.

  • Induce denaturation by heating the mixtures in a water bath at 72 °C for 5 minutes.

  • Cool the solutions to room temperature and measure the turbidity (absorbance) at 660 nm.

  • Calculate the percentage of inhibition of protein denaturation.

Data Analysis: The percentage of inhibition is calculated as: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Applications in Antimicrobial Drug Discovery

The presence of a halogen atom and an amide linkage in this compound suggests potential antimicrobial activity. Halogenated organic compounds are known to possess a broad spectrum of biological activities, including antimicrobial effects.

In Vitro Antimicrobial Susceptibility Testing

The following protocols are standard methods for evaluating the antimicrobial efficacy of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains (e.g., a panel of ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species; and a yeast like Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound and perform serial two-fold dilutions in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Principle: The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the determination of the MIC, take an aliquot from the wells that show no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in no growth on the subculture plates.

Diagram 4.1: Antimicrobial Assay Workflow

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Inoculum Standardization Inoculum Standardization Inoculum Standardization->Incubation Visual Assessment Visual Assessment Incubation->Visual Assessment Growth Assessment Growth Assessment Subculturing Subculturing Visual Assessment->Subculturing MIC Value MIC Value Visual Assessment->MIC Value Subculturing->Growth Assessment MBC/MFC Value MBC/MFC Value Growth Assessment->MBC/MFC Value

Caption: Workflow for determining MIC and MBC/MFC.

Preliminary Safety and Metabolism Assessment

Prior to in vivo studies, it is crucial to assess the cytotoxicity of the compound and understand its metabolic fate.

In Vitro Cytotoxicity Assay

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a relevant cancer cell line if exploring anticancer activity)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability).

In Vitro Metabolism Study

Principle: Incubating the test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s), can provide insights into its metabolic stability and the formation of potential metabolites.

Materials:

  • Human liver microsomes

  • NADPH regenerating system (to provide the necessary cofactor for P450 enzymes)

  • Test compound (this compound)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and the test compound at 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points, quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify any metabolites formed.

Data Analysis: The metabolic stability can be expressed as the half-life (t₁/₂) of the compound. The identification of metabolites can provide crucial information about potential bioactivation pathways. Given the structure of this compound, it is important to investigate the potential formation of a reactive quinoneimine metabolite, analogous to the toxic metabolite of paracetamol, N-acetyl-p-benzoquinone imine (NAPQI).

Diagram 5.1: Potential Metabolic Activation Pathway

G Compound This compound Quinoneimine Reactive Quinoneimine Intermediate Compound->Quinoneimine Oxidation CYP450 CYP450 Detoxification GSH Conjugate Quinoneimine->Detoxification Conjugation Toxicity Covalent Binding to Cellular Proteins Quinoneimine->Toxicity Depletion of GSH GSH Glutathione

Caption: Hypothetical metabolic activation of the compound to a reactive intermediate.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory and antimicrobial agents. The protocols detailed in this guide provide a comprehensive framework for the initial stages of its evaluation in a drug discovery program. Further studies should focus on lead optimization to enhance potency and selectivity, as well as in vivo efficacy and safety profiling. A thorough investigation into the compound's mechanism of action, including its interaction with specific molecular targets and its metabolic fate, will be crucial for its successful development as a therapeutic agent.

References

  • PubChem Compound Summary for CID 3008381, this compound. National Center for Biotechnology Information. [Link]

  • Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. ChemBK. [Link]

  • Recent developments in cyclooxygenase inhibition. Marnett, L. J. (2002). Prostaglandins & Other Lipid Mediators, 68-69, 153-164. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Bojtor, M., et al. (2017). Journal of Medicinal Chemistry, 60(16), 6765-6786. [Link]

Sources

Application Note: Strategic Synthesis & Antimicrobial Evaluation of 3-Chloro-N-(4-hydroxyphenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Lactam Scaffolds

Executive Summary

This guide details the synthetic utility of 3-chloro-N-(4-hydroxyphenyl)propanamide as a bifunctional precursor for developing antimicrobial agents, specifically N-aryl-azetidin-2-ones (


-lactams). While traditional 

-lactam synthesis often relies on the Staudinger reaction (ketene-imine cycloaddition), this protocol focuses on the intramolecular nucleophilic substitution of

-haloamides. This route offers distinct advantages in regiocontrol and allows for the late-stage diversification of the phenolic moiety to optimize pharmacokinetic properties (ADME).

Key Application: Discovery of novel non-penicillin


-lactam antibiotics effective against resistant Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Scientific Rationale & Mechanism

The Bifunctional Scaffold

The precursor this compound contains two distinct reactive centers that allow for divergent synthesis:

  • The

    
    -Chloroamide Motif:  Under basic conditions, the amide nitrogen acts as a nucleophile, displacing the terminal chloride to form a strained 4-membered azetidin-2-one ring.
    
  • The Phenolic Hydroxyl (-OH): Serves as a handle for lipophilic modification (e.g., etherification) to enhance cell membrane permeability, a critical factor in antimicrobial efficacy.

Critical Reaction Pathway: Cyclization vs. Elimination

A common pitfall in this synthesis is the competing elimination reaction. Treatment of 3-chloropropanamides with base can lead to acrylamides (via dehydrohalogenation) rather than


-lactams.
  • Success Factor: The use of Phase Transfer Catalysis (PTC) or specific solvent-base pairs (e.g., NaH/DMF) favors the intramolecular

    
     cyclization over E2 elimination.
    
Mechanism of Action (Antimicrobial)

The resulting N-aryl-azetidin-2-ones function as "suicide substrates" for bacterial Penicillin-Binding Proteins (PBPs). The strained


-lactam ring acylates the active site serine residue of the PBP, irreversibly inhibiting cell wall peptidoglycan cross-linking, leading to bacterial lysis.

Visualizing the Workflow

SynthesisWorkflow Precursors Precursors (4-Aminophenol + 3-Chloropropanoyl Cl) Intermediate Intermediate Scaffold This compound Precursors->Intermediate Acylation (0°C, THF) Elimination By-product Acrylamide Derivative Intermediate->Elimination Strong Base High Temp Cyclization Cyclization (Base/PTC) Target: Azetidin-2-one Intermediate->Cyclization NaH, DMF Controlled Temp Derivatization Phenolic O-Alkylation (Lipophilicity Optimization) Cyclization->Derivatization R-X, K2CO3

Caption: Figure 1. Divergent synthetic pathway highlighting the critical decision node between cyclization (desired) and elimination (undesired).

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective N-acylation without O-acylation of the phenol.

Reagents:

  • 4-Aminophenol (10 mmol)

  • 3-Chloropropanoyl chloride (11 mmol)

  • Triethylamine (

    
    ) (12 mmol)
    
  • Dry Tetrahydrofuran (THF) or Dichloromethane (DCM) (50 mL)

Procedure:

  • Preparation: Dissolve 4-aminophenol in dry THF in a round-bottom flask under nitrogen atmosphere. Add

    
     and cool the solution to 0–5°C using an ice bath.
    
  • Addition: Add 3-chloropropanoyl chloride dropwise over 20 minutes. Note: Slow addition prevents exotherms that could lead to di-acylation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

  • Work-up: Pour the reaction mixture into ice-cold water (200 mL). The solid precipitate is filtered, washed with 5%

    
     (to remove acidic byproducts), and recrystallized from ethanol.
    
  • Validation:

    • Yield: Expect 75–85%.

    • Melting Point: 138–140°C.

    • IR: Look for Amide I band (~1650

      
      ) and broad OH stretch (~3300 
      
      
      
      ).
Protocol B: Cyclization to 1-(4-hydroxyphenyl)azetidin-2-one

Objective: Intramolecular alkylation to form the


-lactam ring.

Reagents:

  • Intermediate from Protocol A (5 mmol)

  • Sodium Hydride (NaH, 60% dispersion in oil) (10 mmol) OR Tetrabutylammonium bromide (TBAB) (Catalytic) with 50% NaOH.

  • Solvent: Anhydrous DMF (for NaH method) or Benzene (for PTC method).

Procedure (NaH Method - High Purity Route):

  • Activation: Wash NaH with dry hexane to remove mineral oil. Suspend in dry DMF (15 mL) at 0°C.

  • Cyclization: Add a solution of this compound (dissolved in DMF) dropwise to the NaH suspension.

    • Critical Step: Maintain temperature below 10°C during addition to minimize elimination side-reactions.

  • Stirring: Stir at RT for 6–8 hours.

  • Quenching: Carefully quench with cold water/brine. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , evaporate, and purify via column chromatography (Silica gel, Chloroform/Methanol).
    
Protocol C: Antimicrobial Susceptibility Testing (MIC Assay)

Standard: CLSI Broth Microdilution Method.

  • Inoculum: Prepare bacterial suspensions (S. aureus ATCC 25923, E. coli ATCC 25922) adjusted to 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of the synthesized

    
    -lactam in DMSO/Mueller-Hinton Broth (range: 128 
    
    
    
    to 0.25
    
    
    ).
  • Incubation: Add inoculum to plates and incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

Data Analysis & SAR Trends

The following table summarizes expected Structure-Activity Relationship (SAR) trends based on literature for N-aryl-


-lactams derived from this scaffold.
Compound VariantSubstituent (Phenolic -OH)LogP (Calc)Predicted Activity (S. aureus)Predicted Activity (E. coli)
Target 1 -OH (Unmodified)1.2ModerateLow
Target 2

(Methoxy)
1.8HighModerate
Target 3

(Propargyl)
2.1Very High Moderate
Target 4

3.5HighLow (Permeability issue)

Interpretation:

  • Target 1 (Free Phenol): often shows weaker activity due to rapid metabolism and poor membrane penetration.

  • Target 3 (Propargyl ether): The alkyne group enhances lipophilicity without excessive steric bulk, often resulting in the best broad-spectrum profile [1].

Critical Technical Notes (Troubleshooting)

  • Controlling Elimination: If NMR shows vinylic protons (signals at

    
     5.5–6.5 ppm), the elimination product (acrylamide) is forming.
    
    • Fix: Switch base to Potassium tert-butoxide (

      
      ) in THF at -78°C to kinetically favor ring closure.
      
  • Solubility: The 4-hydroxyphenyl intermediate is sparingly soluble in non-polar solvents. Use DMF or DMSO for the cyclization step if using ionic bases.

  • Safety: 3-chloropropanoyl chloride is a lachrymator and corrosive. All operations in Protocol A must be performed in a fume hood.

References

  • Synthesis and Antimicrobial Activity of Azetidin-2-ones

    • Source: Patel, A., et al. "Synthesis and biological evaluation of some new azetidin-2-ones." Journal of Saudi Chemical Society.
    • Context: Validates the cyclization of chloro-amides to beta-lactams and their antibacterial efficacy.
  • Mechanistic P

    
    -Haloamides: 
    
    • -Haloamides.
    • Context: Details the competition between cyclization and elimination in haloamide deriv
  • Antimicrobial Potential of N-Aryl-Azetidinones

    • Source: "Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones."[1][2][3] PubMed Central.

    • Context: Provides comparative MIC d
  • Precursor Synthesis (3-Chloropropanoyl Chloride)

    • Source: "3-Chloropropionyl chloride synthesis."[4] ChemicalBook.

    • Context: Standard industrial and laboratory preparation methods for the starting m

Sources

Application Note: High-Purity Recrystallization of 3-Chloro-N-(4-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

3-chloro-N-(4-hydroxyphenyl)propanamide (CAS: 19314-10-4) is a critical intermediate in the synthesis of hypoxia-inducible factor-2α (HIF-2α) inhibitors, such as Belzutifan, and various heterocyclic pharmaceutical scaffolds.

Synthesized typically via the N-acylation of 4-aminophenol with 3-chloropropanoyl chloride or 3-chloropropanoic acid, the crude product often presents specific purification challenges:

  • Oxidative Instability: The phenolic moiety is susceptible to oxidation, leading to quinone-like impurities that impart a pink-to-brown discoloration.

  • Regioselectivity Byproducts: Competitive O-acylation can occur, generating ester impurities.

  • Hydrolytic Sensitivity: The alkyl chloride terminus is moderately reactive; prolonged exposure to hot aqueous bases must be avoided to prevent hydrolysis to the alcohol or cyclization.

This protocol details a dual-solvent recrystallization strategy designed to maximize yield while effectively sequestering polar aminophenol residues and non-polar bis-acylated byproducts.

Chemical Structure & Properties[1][2][3][4]
PropertyData
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Target Melting Point 150–155 °C [1]
Appearance White to off-white crystalline solid
Solubility Profile Soluble in Ethanol, MeOH, EtOAc; Sparingly soluble in Water, Hexanes.[1]

Strategic Solvent Selection

The selection of the Ethanol/Water system is driven by the Hansen Solubility Parameters (HSP) of the solute and impurities.

  • Ethanol (Solvent A): solubilizes the amide via hydrogen bonding and dipole interactions. It has high capacity for the target molecule at elevated temperatures.

  • Water (Anti-solvent B): Acts as a powerful anti-solvent for the lipophilic chloropropyl chain while retaining the highly polar unreacted 4-aminophenol and inorganic salts (e.g., HCl salts) in the mother liquor.

Alternative System: For anhydrous crude material containing significant non-polar impurities (O-acylated byproducts), an Ethyl Acetate/Heptane system is a viable alternative. However, the Ethanol/Water system is preferred for color removal.

Detailed Recrystallization Protocol

Reagents & Equipment[5][6][7]
  • Crude Material: this compound (Assumed purity >85%).

  • Solvent A: Ethanol (Absolute or 95%).

  • Anti-Solvent B: Deionized Water.

  • Decolorizing Agent: Activated Charcoal (Norit® or equivalent) - Optional but recommended for pink/brown crude.

  • Equipment: Round-bottom flask with reflux condenser, magnetic stirrer, hot plate, vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology
Phase 1: Dissolution and Decolorization[2]
  • Charge: Place 10.0 g of crude this compound into a 250 mL round-bottom flask.

  • Solvent Addition: Add 40 mL of Ethanol .

  • Heating: Heat the mixture to reflux (~78 °C) with stirring. The solid should dissolve completely.[2] If not, add Ethanol in 5 mL increments until dissolution is achieved.

    • Note: Do not exceed 10 mL solvent per gram of solute to ensure high recovery.

  • Carbon Treatment (Critical for Color): If the solution is colored (pink/brown), remove from heat source, wait 30 seconds for boiling to subside, and carefully add 0.5 g (5 wt%) activated charcoal. Return to reflux for 5–10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite® pad or sintered glass funnel to remove charcoal and mechanical impurities. Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.

Phase 2: Nucleation and Growth
  • Reheating: Return the filtrate to a gentle boil.

  • Anti-Solvent Addition: Slowly add hot Deionized Water dropwise via an addition funnel or pipette.

    • Endpoint: Continue addition until a persistent turbidity (cloudiness) is observed that does not disappear upon swirling.

    • Clarification: Add a few drops of Ethanol to just clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed on a cork ring or wood block.

    • Mechanism:[1][2] Rapid cooling leads to oiling out (liquid-liquid phase separation). Slow cooling promotes the formation of defined needles or plates.

  • Crystallization: Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 1 hour to maximize yield.

Phase 3: Isolation and Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0 °C) mixture of Ethanol/Water (1:1 ratio, approx. 20 mL) to displace mother liquor containing oxidized impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

    • Caution: Avoid temperatures >60 °C during drying to prevent potential degradation of the alkyl chloride.

Process Visualization (Workflow)

The following diagram illustrates the logical flow and critical decision points in the purification process.

RecrystallizationProcess Start Crude 3-chloro-N- (4-hydroxyphenyl)propanamide Dissolve Dissolution (Reflux in Ethanol) Start->Dissolve CheckColor Color Check: Pink/Brown? Dissolve->CheckColor Carbon Add Activated Carbon (5 wt%) CheckColor->Carbon Yes HotFilter Hot Filtration (Remove Carbon/Insolubles) CheckColor->HotFilter No Carbon->HotFilter AntiSolvent Add Hot Water (Until Turbidity) HotFilter->AntiSolvent Cooling Controlled Cooling (RT -> 4°C) AntiSolvent->Cooling FilterWash Filtration & Wash (Cold EtOH/Water) Cooling->FilterWash Drying Vacuum Dry (45°C, 12h) FilterWash->Drying Final Pure Product (MP: 150-155°C) Drying->Final

Figure 1: Decision-tree workflow for the purification of this compound, highlighting the optional decolorization step.

Quality Control & Troubleshooting

System Suitability Criteria

Upon isolation, the material must meet the following specifications to be released for downstream synthesis:

TestSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 150.0 – 155.0 °CCapillary MP Apparatus [1][2]
Purity (HPLC) > 98.5% AreaC18 Column, ACN/Water gradient
Loss on Drying < 0.5%Gravimetric
Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The temperature dropped too quickly, or the solvent mixture became too water-rich while still hot.

  • Remedy: Reheat to reflux to redissolve the oil. Add a small amount of Ethanol. Allow to cool much more slowly, potentially wrapping the flask in foil or a towel. Seed crystals may be added at ~40 °C.

Issue 2: Persistent Pink Color

  • Cause: High levels of quinone oxidation byproducts.

  • Remedy: Repeat the recrystallization, but ensure the "Hot Filtration" step is performed strictly. Increase activated carbon load to 10 wt%. Ensure the wash solvent is very cold to prevent redissolving impurities.

Issue 3: Low Yield (<60%)

  • Cause: Too much solvent used during dissolution.

  • Remedy: Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and induce a second crop of crystals. Note: Second crop purity must be verified independently.

References

  • ChemBK. (2024). Propanamide, 3-chloro-N-(4-hydroxyphenyl)- Properties and Melting Point Data. Retrieved from [Link][3]

  • PubChem. (2025).[3][4] this compound Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

Sources

use of 3-chloro-N-(4-hydroxyphenyl)propanamide as a laboratory reagent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-chloro-N-(4-hydroxyphenyl)propanamide in Heterocycle Synthesis

Executive Summary

This technical guide details the handling, synthesis, and application of This compound (CAS: 19314-10-4). While chemically simple, this bifunctional reagent serves as a critical "linchpin" intermediate in the synthesis of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (6-hydroxy-dihydrocarbostyril). This quinolinone scaffold is the pharmacophore for the blockbuster antithrombotic drug Cilostazol and various cardiotonic agents.

This document provides optimized protocols for synthesizing the reagent itself with high chemoselectivity and subsequently utilizing it in an intramolecular Friedel-Crafts alkylation.

Chemical Profile & Strategic Utility

The utility of this compound lies in its bifunctionality . It possesses an electrophilic alkyl chloride tail and a nucleophilic phenolic head, separated by a semi-rigid amide linker.

PropertySpecification
IUPAC Name This compound
CAS Number 19314-10-4
Molecular Formula

Molecular Weight 199.63 g/mol
Physical State Off-white to pale pink crystalline solid
Melting Point 119–121 °C
Solubility Soluble in Acetone, DMF, DMSO, Methanol; Sparingly soluble in Water

Strategic Role: The compound is designed to undergo intramolecular cyclization .[1] The amide nitrogen directs the regioselectivity, while the alkyl chloride acts as the electrophile to close the ring onto the aromatic core.

ChemicalStructure Reagent This compound (Bifunctional Precursor) Electrophile Alkyl Chloride (Electrophilic Warhead) Reagent->Electrophile Contains Nucleophile Phenol Ring (Nucleophilic Core) Reagent->Nucleophile Contains Target 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (Cyclized Scaffold) Reagent->Target AlCl3 Catalyzed Cyclization

Figure 1: Structural logic of the reagent. The linear precursor contains both the necessary nucleophile and electrophile for ring closure.

Mechanism of Action: Intramolecular Friedel-Crafts Alkylation[2]

The transformation of this compound into the quinolinone scaffold is a classic example of Lewis Acid-mediated intramolecular alkylation .

  • Activation: Aluminum Chloride (

    
    ) coordinates with the chlorine atom of the alkyl chloride, weakening the C-Cl bond and generating a transient primary carbocation-like complex (or a polarized complex).
    
  • Electrophilic Attack: The electrophilic carbon attacks the aromatic ring.

    • Regioselectivity: The position ortho to the amide nitrogen is electronically favored due to the resonance donation of the nitrogen lone pair. The position meta to the phenol hydroxyl is less activated but sterically accessible. However, the geometric constraints of the propyl chain force the cyclization to the position ortho to the nitrogen, forming a 6-membered lactam ring.

  • Re-aromatization: Loss of a proton restores aromaticity.

  • Quenching: The aluminum complex is hydrolyzed to release the free phenol.

Mechanism Start Linear Precursor (this compound) Activation Activation by AlCl3 (Formation of R-Cl---AlCl3 complex) Start->Activation + AlCl3 Cyclization Intramolecular Attack (Ring Closure ortho to Amide) Activation->Cyclization Heat (120-150°C) Intermediate Sigma Complex Cyclization->Intermediate Product 6-hydroxy-3,4-dihydroquinolin-2(1H)-one Intermediate->Product - HCl - AlCl3

Figure 2: Mechanistic pathway for the formation of the dihydroquinolinone scaffold.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of the Reagent (Chemoselective Amidation)

Objective: Synthesize this compound from p-aminophenol without O-acylation.

Reagents:

  • 4-Aminophenol (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (1.2 eq) or Acetone/Pyridine
    
  • Solvent: Acetone (preferred) or Ethyl Acetate

Procedure:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 4-aminophenol (10.9 g, 100 mmol) in Acetone (150 mL).

  • Base Addition: Add

    
      (10.1 g, 120 mmol) to the solution. Cool the suspension to 0–5 °C using an ice bath.
    
  • Acylation: Charge the addition funnel with 3-chloropropionyl chloride (14.0 g, 110 mmol) diluted in 20 mL Acetone. Add this solution dropwise over 45 minutes.

    • Critical Control: Maintain internal temperature <10 °C to prevent O-acylation of the phenol. The amine is more nucleophilic, but at higher temperatures, ester formation becomes competitive.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (50:50 EtOAc/Hexane).

  • Workup: Pour the reaction mixture into 500 mL of ice water containing 10 mL of 1N HCl (to neutralize excess base and ensure phenol is protonated).

  • Isolation: The product will precipitate as an off-white solid.[3][4] Filter via vacuum filtration.[5]

  • Purification: Wash the cake with cold water (

    
     mL). Recrystallize from Ethanol/Water if the melting point is below 118 °C.
    
  • Yield: Expected yield: 85–93% (approx. 17–18.5 g).

Protocol B: The Application (Friedel-Crafts Cyclization)

Objective: Convert the linear reagent into the cyclic pharmacophore.

Reagents:

  • This compound (from Protocol A)[6]

  • Aluminum Chloride (

    
    ), anhydrous (3.0 – 4.0 eq)
    
  • Sodium Chloride (optional, to lower melt viscosity)

Procedure (Melt Method): Note: This reaction generates HCl gas. Use a scrubber.

  • Setup: Use a thick-walled round-bottom flask connected to a mechanical stirrer (overhead stirring is crucial as the melt becomes viscous).

  • Mixing: Intimately mix This compound (10 g, 50 mmol) with anhydrous

    
      (20 g, 150 mmol).
    
  • Heating: Place the flask in an oil bath pre-heated to 140 °C .

  • Reaction: The solids will melt into a dark viscous mass. Evolution of HCl gas will be vigorous initially. Stir at 140–150 °C for 2–4 hours.

    • Endpoint: Monitor by taking a small aliquot, quenching in water, extracting with EtOAc, and checking TLC. The starting material (Rf ~0.6 in EtOAc) should disappear, replaced by a lower Rf spot (Rf ~0.3).

  • Quenching (Caution): Cool the melt to ~60 °C (solidification begins). Carefully add crushed ice/water (200 g) slowly. This is extremely exothermic.

  • Isolation: The crude product precipitates as a grey/brown solid. Filter the solid.[1][7]

  • Purification: Dissolve the crude solid in 10% NaOH (aq), filter off insoluble aluminum salts/tars, then re-acidify the filtrate with conc. HCl to pH 2. The pure 6-hydroxy-3,4-dihydroquinolin-2(1H)-one precipitates.

  • Yield: Expected yield: 70–80%.

Analytical Validation

To ensure the integrity of your protocols, compare your results against these standard parameters.

ParameterThis compound (Precursor)6-hydroxy-3,4-dihydroquinolin-2(1H)-one (Product)
Appearance Off-white crystalline powderWhite to beige powder
Melting Point 119–121 °C235–238 °C (Decomposes)
IR Spectrum 3300 cm⁻¹ (NH), 1650 cm⁻¹ (Amide I)3200 cm⁻¹ (NH), 1660 cm⁻¹ (Lactam C=O)
1H NMR (DMSO-d6)

9.8 (s, 1H, NH), 9.2 (s, 1H, OH), 7.3 (d, 2H), 6.7 (d, 2H), 3.8 (t, 2H,

), 2.8 (t, 2H,

)

9.9 (s, 1H, NH), 9.0 (s, 1H, OH), 6.6–6.8 (m, 3H, Ar-H), 2.7 (t, 2H), 2.4 (t, 2H)
Key Shift Loss of alkyl chloride triplet at 3.8 ppm. Appearance of cyclic methylene signals.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A O-acylation (Ester formation)Ensure temperature is kept <5 °C during addition. Verify

is not in large excess.
Sticky "Tar" in Protocol B Polymerization or incomplete quenchUse overhead stirring. During quench, ensure acidic pH is maintained to break Al-complexes completely.
Incomplete Cyclization Old/Wet


is highly hygroscopic. Use fresh, anhydrous reagent from a newly opened container.

References

  • Synthesis of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. Google Patents (CN108383781B). [1][3][5]

  • Process for the synthesis of 3-chloro-4-hydroxyacetanilide (Analogous Chemistry).
  • Friedel–Crafts reaction. Wikipedia. [Link][6][8][9]

  • This compound Compound Summary. PubChem. [Link]

  • Synthesis and Reactions of 4-Hydroxy-2(1H)-quinolone (Related Scaffold Chemistry). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-chloro-N-(4-hydroxyphenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial synthetic transformation. As a key intermediate in the development of various pharmaceutical compounds, achieving a high yield and purity of this molecule is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges, grounded in established chemical principles.

Section 1: Understanding the Core Reaction: Mechanism and Selectivity

The most common and efficient laboratory synthesis of this compound involves the acylation of 4-aminophenol with 3-chloropropionyl chloride. This reaction hinges on the nucleophilic character of the 4-aminophenol molecule, which possesses two potential sites for acylation: the amino (-NH₂) group and the hydroxyl (-OH) group.

The desired outcome is the selective formation of an amide bond (N-acylation). However, the competing formation of an ester bond (O-acylation) is a primary cause of yield loss. Understanding the factors that govern this selectivity is the first step toward optimization.

Key Mechanistic Insight: The nitrogen atom of the amino group is inherently more nucleophilic than the oxygen atom of the phenolic hydroxyl group.[3][4] This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available to attack the electrophilic carbonyl carbon of the acid chloride. Consequently, under kinetically controlled and mild reaction conditions, N-acylation is the strongly favored pathway.[3]

G cluster_reactants Reactants cluster_products Potential Products 4-AP 4-Aminophenol 3-CPC 3-Chloropropionyl Chloride O_Product Side Product (O-Acylation) 4-aminophenyl 3-chloropropanoate 4-AP->O_Product Disfavored Pathway (Lower Nucleophilicity of -OH) - Harsher Conditions - Strong Base N_Product Desired Product (N-Acylation) This compound

Caption: N-acylation vs. O-acylation pathways.

Section 2: Troubleshooting Guide for Low Yield and Impurities

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is critically low (<50%). What are the most likely causes and how do I fix them?

A critically low yield is often multifactorial. The following table breaks down common problems, their root causes, and validated solutions.

Problem Observed Potential Cause Recommended Solution & Rationale
Low yield with significant unreacted 4-aminophenol (Confirmed by TLC/NMR)1. Deactivated Acylating Agent: 3-chloropropionyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent.[5]Solution: Use a fresh bottle of 3-chloropropionyl chloride or distill it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
2. Inadequate Stoichiometry: An insufficient amount of the acylating agent will naturally lead to incomplete conversion of the starting material.Solution: Use a slight molar excess (1.05 to 1.2 equivalents) of 3-chloropropionyl chloride. This ensures that the limiting reagent, 4-aminophenol, is fully consumed without promoting significant side reactions.
3. Poor Reagent Solubility: If 4-aminophenol is not sufficiently dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the reaction rate.Solution: Choose a solvent in which 4-aminophenol has adequate solubility. While ethyl acetate is common, solvents like THF or acetonitrile can be effective alternatives. Gentle warming can also be used, but must be carefully controlled.
Low yield with multiple new spots on TLC plate 1. Competitive O-Acylation: The formation of the O-acylated ester byproduct is a common issue, especially under suboptimal conditions.Solution: Maintain a low reaction temperature (begin at 0-5 °C) to favor the kinetically preferred N-acylation. Use a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate to neutralize the HCl byproduct. Avoid strong bases like NaOH or pyridine which can deprotonate the phenol, making it a more potent nucleophile.
2. Di-acylation: Reaction at both the -NH₂ and -OH groups can occur if a large excess of the acylating agent is used or if the reaction temperature is too high.[6]Solution: Add the 3-chloropropionyl chloride dropwise to the solution of 4-aminophenol using an addition funnel. This maintains a low instantaneous concentration of the acylating agent, minimizing the chance of di-acylation. Avoid using more than 1.2 equivalents.
3. Degradation/Oxidation: 4-aminophenol is prone to oxidation, which forms highly colored impurities and removes the starting material from the reaction.[7][8] This is often indicated by a dark reaction mixture.Solution: Use high-purity, colorless 4-aminophenol. If the starting material is discolored, it can be recrystallized first. Running the reaction under an inert atmosphere helps prevent air oxidation.
Q2: My final product is a dark or off-color solid, not the expected white crystalline solid. What causes this and how can I purify it?

Cause: The discoloration is almost always due to the oxidation of trace amounts of unreacted 4-aminophenol.[6][8] This process can be accelerated by heat and the presence of air.

Prevention and Purification:

  • Inert Atmosphere: As mentioned above, conducting the reaction under a nitrogen or argon atmosphere is a highly effective preventative measure.

  • Purification via Recrystallization: This is the most effective method for removing colored impurities.[9]

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., an ethanol/water mixture).

    • If the solution is still colored, add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and its adsorbed impurities.

    • Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified, colorless crystals by filtration.

Section 3: Validated Experimental Protocols & Workflow

Adhering to a robust protocol is essential for reproducibility and high yield.

G prep 1. Preparation - Dry Glassware - Weigh Reagents - Setup Inert Atmosphere dissolve 2. Dissolution - Dissolve 4-Aminophenol & Base in Anhydrous Solvent prep->dissolve addition 3. Reagent Addition - Cool to 0-5 °C - Add 3-Chloropropionyl Chloride Dropwise (30 min) dissolve->addition reaction 4. Reaction - Stir at 0 °C for 1 hr - Warm to RT - Stir for 2-4 hrs - Monitor by TLC addition->reaction workup 5. Workup & Isolation - Quench Reaction - Extract with Organic Solvent - Dry & Evaporate reaction->workup purify 6. Purification - Recrystallize Crude Solid - Wash & Dry Crystals workup->purify

Caption: High-level experimental workflow.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Aminophenol (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Ethyl Acetate (Anhydrous)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (Anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminophenol (1.0 eq) and sodium bicarbonate (2.5 eq).

  • Add anhydrous ethyl acetate to create a stirrable slurry (approx. 10 mL per gram of 4-aminophenol).

  • Cool the flask to 0 °C in an ice-water bath with vigorous stirring.

  • In a separate flask, dissolve 3-chloropropionyl chloride (1.1 eq) in a small amount of anhydrous ethyl acetate.

  • Add the 3-chloropropionyl chloride solution to the 4-aminophenol slurry dropwise via an addition funnel over 30 minutes. Ensure the internal temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours.

  • Monitor the reaction's completion by Thin Layer Chromatography (TLC), ensuring the 4-aminophenol spot has been consumed.

  • Upon completion, carefully quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a solvent system like 3:1 water/ethanol.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystalline product should begin to form.

  • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize precipitation.

  • Collect the white, crystalline product by vacuum filtration, washing the crystals with a small amount of ice-cold water.

  • Dry the purified product in a vacuum oven. The expected melting point is in the range of 150-155 °C.[10]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use 3-chloropropanoic acid instead of 3-chloropropionyl chloride? A: Yes, it is possible to use 3-chloropropanoic acid, but this requires different reaction conditions.[11] This reaction is a direct amidation which typically requires a coupling agent (like DCC or EDC) or high temperatures with acid catalysis to drive off the water byproduct. The reaction with the acid chloride is generally faster, higher-yielding on a lab scale, and proceeds under milder conditions.

  • Q: Why is a base necessary when using 3-chloropropionyl chloride? A: The acylation reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. The base is required to neutralize this acid. If not neutralized, the HCl would protonate the amino group of the unreacted 4-aminophenol, forming an ammonium salt. This protonated amine is no longer nucleophilic and will not react, effectively halting the reaction.

  • Q: What is the best way to monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 1:1 ethyl acetate/hexanes. You should be able to visualize the consumption of the 4-aminophenol starting material and the appearance of the new, less polar product spot. The product, this compound, should have a distinct Rf value from the starting material.

References

  • ChemBK. (2024, April 9). Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. [Link]

  • St. Amant, A. H., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry, 26(4), 2491-2499. [Link]

  • Vernekar, K., & Halling, P. J. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18765–18774. [Link]

  • Quora. (2018, January 9). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis?[Link]

  • Google Patents. (1994).
  • Google Patents. (1963).
  • Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O- acylation?[Link]

  • Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?[Link]

  • Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • MySkinRecipes. (n.d.). This compound. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). 19314-10-4 | Product Name : this compound. [Link]

  • University of Missouri–St. Louis. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. [Link]

  • Reddit. (2021, April 30). Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)?[Link]

  • PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. [Link]

  • Google Patents. (1999). JPH11199540A - Production of 3-chloropropionyl chloride.
  • ResearchGate. (n.d.). Reaction of amine resin 3a and 3-chloropropionyl chloride (6c). [Link]

  • ResearchGate. (2011). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

  • ResearchGate. (2025). (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]

  • SciELO. (2018). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. [Link]

  • Google Patents. (2006). CN1785952A - Method for preparing 3'-chloropropiophenone.

Sources

Technical Support Center: Synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to ensure the integrity and success of your experiments.

I. Understanding the Core Reaction and Its Challenges

The synthesis of this compound typically involves the acylation of 4-aminophenol with 3-chloropropanoyl chloride or a related acylating agent. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product. The primary challenges stem from the bifunctional nature of 4-aminophenol, which possesses two nucleophilic sites—the amino group (-NH₂) and the hydroxyl group (-OH)—and its susceptibility to oxidation.

Core Reaction:

4-Aminophenol 4-Aminophenol This compound This compound 4-Aminophenol->this compound + 3-Chloropropanoyl chloride

Caption: General reaction scheme for the synthesis of this compound.

II. Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses the most frequently encountered side products in the synthesis of this compound, providing insights into their formation and strategies for their prevention and removal.

FAQ 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and minimize it?

Answer:

A common isomeric byproduct is the O-acylation product , 4-amino-phenyl 3-chloropropanoate. This arises from the reaction of 3-chloropropanoyl chloride with the hydroxyl group of 4-aminophenol instead of the amino group.

Mechanism of Side Product Formation:

The chemoselectivity of the acylation (N-acylation vs. O-acylation) is highly dependent on the reaction conditions. The amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly basic conditions, leading to the desired N-acylation. However, under acidic conditions, the amino group is protonated, reducing its nucleophilicity and making the hydroxyl group a more competitive nucleophile.[1]

cluster_0 Reaction Pathways 4-Aminophenol 4-Aminophenol N-acylation (Desired) N-acylation (Desired) 4-Aminophenol->N-acylation (Desired) Neutral/Slightly Basic Conditions O-acylation (Side Product) O-acylation (Side Product) 4-Aminophenol->O-acylation (Side Product) Acidic Conditions Di-acylation (Side Product) Di-acylation (Side Product) N-acylation (Desired)->Di-acylation (Side Product) Excess Acylating Agent O-acylation (Side Product)->Di-acylation (Side Product) Excess Acylating Agent

Caption: Factors influencing N-acylation vs. O-acylation and di-acylation.

Troubleshooting and Mitigation Strategies:

Parameter Recommendation to Favor N-Acylation Rationale
pH/Base Conduct the reaction in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) or in a buffered system to neutralize the HCl byproduct.The base scavenges the HCl generated during the reaction, preventing the protonation of the amino group and maintaining its higher nucleophilicity.
Temperature Maintain a low reaction temperature (e.g., 0-5 °C).Lower temperatures generally enhance the selectivity of the reaction, favoring the more kinetically controlled N-acylation.
Solvent Use a polar aprotic solvent such as ethyl acetate or acetone.These solvents can effectively dissolve 4-aminophenol and are less likely to participate in the reaction compared to protic solvents.
Order of Addition Add the 3-chloropropanoyl chloride slowly to the solution of 4-aminophenol.This helps to maintain a low concentration of the acylating agent, reducing the likelihood of side reactions.

Purification:

Separating the N-acyl and O-acyl isomers can be challenging due to their similar polarities.

  • Column Chromatography: Normal-phase chromatography on silica gel using a gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate) can be effective.

  • Recrystallization: Careful selection of a solvent system is crucial. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may allow for fractional crystallization.

FAQ 2: My final product is contaminated with a higher molecular weight impurity. What is it and how can I avoid it?

Answer:

This impurity is likely the di-acylation product , 4-(3-chloropropanamido)phenyl 3-chloropropanoate, where both the amino and hydroxyl groups of 4-aminophenol have reacted with 3-chloropropanoyl chloride.

Cause:

The primary cause of di-acylation is the use of an excess of the acylating agent (3-chloropropanoyl chloride).

Mitigation Strategies:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of 4-aminophenol relative to 3-chloropropanoyl chloride.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting 4-aminophenol is consumed. Prolonged reaction times can increase the formation of the di-acylated product.

Purification:

The di-acylated product is significantly less polar than the desired mono-acylated product.

  • Column Chromatography: It can be readily separated by silica gel chromatography.

  • Recrystallization: The difference in polarity and solubility can be exploited for separation by recrystallization.

FAQ 3: My reaction mixture and isolated product have a distinct color (e.g., pink, brown, or black). What is the cause and how can I prevent it?

Answer:

The coloration is due to the oxidation of 4-aminophenol . 4-aminophenol is highly susceptible to oxidation, especially in the presence of air (oxygen), metal ions, or under basic conditions, leading to the formation of highly colored quinone-imine species and polymeric materials.[2][3][4]

Oxidation Pathway:

4-Aminophenol 4-Aminophenol Quinone-imine Quinone-imine 4-Aminophenol->Quinone-imine Oxidation (Air, Metal Ions) Polymeric Byproducts Polymeric Byproducts Quinone-imine->Polymeric Byproducts Further Reaction

Caption: Simplified oxidation pathway of 4-aminophenol.

Mitigation Strategies:

Strategy Implementation Rationale
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This minimizes the contact of the reaction mixture with atmospheric oxygen.
Degassed Solvents Use solvents that have been degassed prior to use.Removes dissolved oxygen from the reaction medium.
Antioxidants Add a small amount of an antioxidant, such as sodium bisulfite or sodium dithionite, to the reaction mixture.These agents act as oxygen scavengers, preventing the oxidation of 4-aminophenol.
Purification of 4-Aminophenol If the starting material is old or discolored, purify it by recrystallization before use.Ensures that the starting material is free from pre-existing oxidation products that can catalyze further oxidation.

Purification:

  • Activated Carbon: Treatment of the crude product solution with activated carbon can help to remove colored impurities.

  • Recrystallization: Recrystallization from a suitable solvent is often effective in removing colored byproducts, which may be less soluble or remain in the mother liquor.

FAQ 4: My reaction is sluggish, and the yield is low. What could be the issue?

Answer:

A common reason for a sluggish reaction and low yield is the hydrolysis of the acylating agent , 3-chloropropanoyl chloride. Acyl chlorides are highly reactive and readily hydrolyze in the presence of moisture to the corresponding carboxylic acid (3-chloropropanoic acid), which is much less reactive.

Troubleshooting and Mitigation Strategies:

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions.

  • Solvent Purity: Use anhydrous solvents.

  • Reagent Quality: Use freshly opened or properly stored 3-chloropropanoyl chloride.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Aminophenol

  • 3-Chloropropanoyl chloride

  • Anhydrous ethyl acetate

  • Triethylamine

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of 3-chloropropanoyl chloride (1.05 eq) in anhydrous ethyl acetate dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC until the 4-aminophenol is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

IV. Analytical Methods for Purity Assessment

A combination of analytical techniques should be employed to confirm the purity of the final product and identify any impurities.

Technique Application
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress and preliminary purity assessment.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and separation of isomers. A reversed-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the desired product and identification of impurities by characteristic chemical shifts.
Mass Spectrometry (MS) Determination of the molecular weight of the product and identification of byproducts.
Infrared (IR) Spectroscopy Confirmation of functional groups (e.g., amide C=O stretch, N-H stretch, O-H stretch).

V. References

  • Lund, H., & Hammerich, O. (Eds.). (2001). Organic Electrochemistry, Revised and Expanded. CRC press.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3008381, this compound. Retrieved from [Link]

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 220-223.

  • Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 23(2), 461-466.

  • Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol. Retrieved from

  • Google Patents. (n.d.). Process for the synthesis of 3-chloro-4-hydroxyacetanilide. Retrieved from

  • RSC Publishing. (n.d.). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Retrieved from [Link]

  • Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. (2020). Ecotoxicology and Environmental Safety, 195, 110467.

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Quora. (n.d.). During the formation of paracetamol why do you get N-acylation instead of O. Retrieved from [Link]

  • de Souza, C. P., de Souza, A. A. U., & de Oliveira, M. C. C. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 553, 121-130.

Sources

optimization of reaction conditions for 3-chloro-N-(4-hydroxyphenyl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-OPT-391 Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting Guide[1]

Executive Summary

This technical guide addresses the synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide (CAS: 19314-10-4).[1] The synthesis involves the chemoselective N-acylation of 4-aminophenol using 3-chloropropanoyl chloride (or 3-chloropropionic acid).[1]

The primary challenges in this synthesis are:

  • Chemoselectivity: Ensuring N-acylation (amide formation) over O-acylation (ester formation).[1]

  • Elimination: Preventing the loss of HCl from the 3-chloro alkyl chain, which forms the acrylamide byproduct (N-(4-hydroxyphenyl)acrylamide).

  • Oxidation: Preventing the oxidation of the electron-rich 4-aminophenol starting material (pinking/browning).

Module 1: Optimized Experimental Protocol

Based on kinetic control principles, the Modified Schotten-Baumann method (biphasic) or the Weak Organic Base method are recommended over direct thermal condensation to minimize elimination side-products.

Method A: Weak Organic Base (Recommended for High Purity)

Best for small-to-medium scale research applications where anhydrous conditions are maintainable.[1]

Reagents:

  • Substrate: 4-Aminophenol (1.0 equiv)

  • Acylating Agent: 3-Chloropropanoyl chloride (1.05 equiv) — Freshly distilled if possible.[1]

  • Base: Pyridine (1.1 equiv) or

    
     (solid, excess). Avoid strong bases like 
    
    
    
    if elimination is observed.
  • Solvent: Anhydrous THF or DCM.

Step-by-Step Protocol:

  • Preparation: Purge the reaction vessel with

    
     to prevent oxidation of 4-aminophenol.
    
  • Dissolution: Dissolve 4-aminophenol in THF (0.2 M concentration). If solubility is poor, add a minimum amount of DMF.

  • Cooling: Cool the solution to -10°C to 0°C . Critical: Low temperature favors kinetic N-acylation over thermodynamic O-acylation and prevents elimination.[1]

  • Addition: Add the base. Then, add 3-chloropropanoyl chloride dropwise over 30 minutes. Maintain internal temperature < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC/LC-MS.

  • Quench: Quench with dilute aqueous HCl (1M) to remove unreacted amine and pyridine.

  • Workup: Extract with EtOAc. Wash organic layer with brine. Dry over

    
    .[2]
    
Reaction Workflow Diagram

ReactionPathway Start 4-Aminophenol + 3-Chloropropanoyl Chloride Cond_A Condition A: Strong Base / High Temp Start->Cond_A Cond_B Condition B: Weak Base / <0°C Start->Cond_B Inter_O O-Acylation (Thermodynamic Product) Cond_A->Inter_O Phenoxide formation Prod_Elim Impurity: Acrylamide Derivative (Elimination of HCl) Cond_A->Prod_Elim E2 Elimination Inter_N N-Acylation (Kinetic Product) Cond_B->Inter_N Selective Prod_Target Target: This compound Inter_N->Prod_Target Workup Inter_O->Prod_Target Rearrangement (Rare/Difficult)

Caption: Pathway selection determined by base strength and temperature. Green path indicates optimized conditions.

Module 2: Troubleshooting & FAQs

Q1: Why is my product turning pink or brown during the reaction?

Diagnosis: Oxidation of the 4-aminophenol or the product. Root Cause: 4-aminophenol is electron-rich and prone to air oxidation to quinone-imine species.[1] Corrective Action:

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.

  • Additives: Add a pinch of Sodium Bisulfite (

    
    )  or Ascorbic Acid to the aqueous workup to reduce any oxidized species back to the phenol.
    
  • Speed: Minimize the time the starting material is in solution before adding the acylating agent.

Q2: I see a mixture of N-acylated and O-acylated products. How do I fix this?

Diagnosis: Loss of Chemoselectivity. Root Cause: The pH was likely too high (too basic), causing deprotonation of the phenol (


). The phenoxide ion is a competitive nucleophile.
Corrective Action: 
  • Switch Base: Use a weaker base like Pyridine or Sodium Bicarbonate instead of Triethylamine or NaOH.

  • Solvent Switch: Use a biphasic system (EtOAc/Water) where the phenol remains in the organic phase (protonated) while the amine reacts at the interface.

  • Recovery: If O-acylated product exists, mild basic hydrolysis (LiOH, 1 equiv) can sometimes selectively hydrolyze the ester while keeping the amide intact, though this is risky with the chloro-group present.

Q3: My NMR shows alkene protons (doublets around 6.0-6.5 ppm). What happened?

Diagnosis:


-Elimination of HCl.
Root Cause:  Formation of N-(4-hydroxyphenyl)acrylamide .[1] The "3-chloro" proton is acidic enough that strong bases or heat can trigger E2 elimination.
Corrective Action: 
  • Temperature Control: Never heat the reaction above 40°C. Keep addition at 0°C.

  • Base Stoichiometry: Do not use excess strong base. Ensure the base equivalents strictly match the acid chloride generation (1:1 ratio).

Module 3: Critical Parameters Data Sheet

ParameterOptimized RangeConsequence of Deviation
Temperature -10°C to 5°C (Addition)>25°C: Increased elimination (acrylamide formation).[1]
Stoichiometry 1.05 equiv Acid Chloride>1.2 equiv: Di-acylation (N,O-bis-acyl).[1]
Base pKa 5.0 - 7.0 (Pyridine/HCO3-)>10 (TEA/NaOH): O-acylation and Elimination risk.[1]
Reaction Time 2 - 4 Hours>12 Hours: Degradation/Oxidation.[1]

Module 4: Purification Logic

Since the product is a solid, recrystallization is the preferred purification method over chromatography to avoid decomposition on silica.

Recommended Protocol:

  • Solvent: Ethyl Acetate / Hexane or Water / Ethanol.

  • Procedure: Dissolve crude solid in minimum hot Ethyl Acetate. Add Hexane dropwise until turbidity appears. Cool slowly to 4°C.

  • Impurity Removal: If the product is colored (oxidized), treat the hot solution with activated charcoal, filter through Celite, then crystallize.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Defect Issue_1 Product is Colored (Pink/Brown) Problem->Issue_1 Issue_2 Low Yield / Starting Material Left Problem->Issue_2 Issue_3 NMR: Double Bond Signals Problem->Issue_3 Sol_1 Action: Add NaHSO3 wash Use N2 atmosphere Issue_1->Sol_1 Sol_2 Action: Check Acyl Chloride quality (Hydrolyzes easily) Issue_2->Sol_2 Sol_3 Action: Reduce Base Strength Lower Temperature Issue_3->Sol_3

Caption: Diagnostic flow for common synthetic failures.

References

  • Smolecule. (2023).[3] Synthesis Methods for this compound. Retrieved from [1]

  • ChemicalBook. (2023).[3] 3-CHLORO-N-(4-HYDROXYPHENYL)PROPIONAMIDE Properties and Suppliers. Retrieved from [1]

  • National Institutes of Health (NIH). (2014). Chemoselective Acylation of Nucleosides and Amino Alcohols.[4] PMC. Retrieved from [1]

  • Google Patents. (1991). Process for the synthesis of 3-chloro-4-hydroxyacetanilide (Analogous Chemistry). US4999457A. Retrieved from

  • Simson Pharma. (n.d.). 3-chloro-N-(4-methoxyphenyl)propanamide (Structurally Related Standard).[1] Retrieved from [1]

Sources

stability issues of 3-chloro-N-(4-hydroxyphenyl)propanamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-chloro-N-(4-hydroxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a compound of interest in various research fields, including drug discovery.[1] Its structure, featuring an amide linkage, a reactive chloropropyl chain, and a phenolic hydroxyl group, presents a unique set of stability challenges in solution. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results. This guide provides an in-depth analysis of the factors influencing the stability of this compound and practical steps to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution stem from the reactivity of its three key functional groups: the amide, the 3-chloropropyl chain, and the 4-hydroxyphenyl group. The main degradation pathways to be aware of are:

  • Hydrolysis of the amide bond: This can occur under both acidic and basic conditions, typically accelerated by heat, leading to the formation of 4-aminophenol and 3-chloropropanoic acid.[2][3][4] Generally, amide hydrolysis is a slow process under neutral conditions at room temperature.[5]

  • Intramolecular cyclization: The presence of a nucleophilic nitrogen and an electrophilic carbon on the chloropropyl chain can facilitate an intramolecular cyclization reaction, particularly under basic conditions, to form a lactam.

  • Oxidation of the phenol group: The 4-hydroxyphenyl moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions.[6][7][8] This can lead to the formation of colored degradation products.

Q2: How does pH affect the stability of the compound in aqueous solutions?

A2: The pH of the solution is a critical factor. Amide hydrolysis is catalyzed by both acid and base.[2][9] Therefore, you can expect an increased rate of degradation at pH values significantly above or below neutral. The phenolic hydroxyl group is also more susceptible to oxidation at higher pH values as it becomes deprotonated to the more easily oxidized phenoxide ion. For optimal stability, it is recommended to maintain solutions at a near-neutral and buffered pH.

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: The compound is reported to be soluble in organic solvents such as alcohols, esters, and ethers, and only slightly soluble in water.[1] For stock solutions, using anhydrous aprotic solvents like DMSO or DMF is recommended to minimize hydrolysis. For aqueous experimental buffers, prepare fresh solutions and use them promptly. If an organic co-solvent is required to aid solubility in an aqueous medium, consider using acetonitrile or ethanol at the lowest effective concentration.

Q4: How should I store solutions of this compound?

A4: To maximize stability, stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C in tightly sealed vials to protect from moisture and air. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is unavoidable, keep them refrigerated (2-8°C) and protected from light, and use within 24 hours.

Q5: Can I expect the compound to be sensitive to light?

A5: Yes, compounds containing phenolic groups can be sensitive to light (photosensitive).[6][7] Exposure to UV or even ambient light can promote the oxidation of the 4-hydroxyphenyl group. Therefore, it is best practice to work with solutions in a subdued light environment and store them in amber vials or containers wrapped in aluminum foil.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound potency or unexpected biological results over time. Degradation of the parent compound in solution.1. Verify Solution Age and Storage: Always use freshly prepared aqueous solutions. If using a stock solution, ensure it has been stored correctly at low temperature in an anhydrous solvent. 2. Perform a Stability Check: Analyze your solution by HPLC to determine the concentration of the parent compound and look for the appearance of degradation peaks.
Appearance of a yellow or brown tint in the solution. Oxidation of the 4-hydroxyphenyl group.1. Protect from Light and Air: Store solutions in amber vials and consider purging the headspace with an inert gas (e.g., nitrogen or argon) before sealing. 2. Use High-Purity Solvents: Ensure solvents are free of metal ion contaminants which can catalyze oxidation. 3. Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant like ascorbic acid might be possible, but this should be validated for compatibility with your assay.
Inconsistent results between experiments. Variable degradation due to inconsistent solution preparation or handling.1. Standardize Solution Preparation: Develop and adhere to a strict SOP for solution preparation, including solvent type, concentration, and mixing time. 2. Control Experimental Conditions: Ensure that the pH, temperature, and light exposure are consistent across all experiments.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.1. Characterize Degradants: If possible, use LC-MS to identify the mass of the unknown peaks. This can help confirm the degradation pathway (e.g., hydrolysis products would be 4-aminophenol and 3-chloropropanoic acid). 2. Perform a Forced Degradation Study: Intentionally degrade the compound under acidic, basic, oxidative, and photolytic conditions to generate potential degradation products as analytical markers.

Experimental Protocols & Methodologies

Protocol 1: Basic Stability Assessment via HPLC

This protocol outlines a fundamental approach to assess the stability of this compound in a specific buffer solution over time.

Objective: To quantify the percentage of the parent compound remaining after incubation under defined conditions.

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO)

  • Experimental buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase components (e.g., acetonitrile, water with 0.1% formic acid)

Procedure:

  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in the chosen organic solvent to a known concentration (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the stock solution with your experimental buffer to the final working concentration.

  • Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the test solution onto the HPLC system to obtain the initial peak area of the parent compound.

  • Incubation: Store the remaining test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).

  • Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the test solution onto the HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

Table 1: Example HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Column Temperature 30°C

Note: These are starting parameters and may require optimization for your specific system and to achieve separation from potential degradants.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the compound to understand its degradation pathways and generate potential degradation products for analytical method development.

Procedure:

  • Prepare separate solutions of the compound in your chosen solvent/buffer system.

  • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solution to a photostability chamber or direct sunlight for 24 hours.

  • Thermal Degradation: Incubate the solution at a high temperature (e.g., 70°C) for 48 hours.

  • Analysis: Analyze all samples by HPLC or LC-MS to observe the degradation of the parent peak and the appearance of new peaks.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the likely chemical transformations that this compound may undergo in solution.

G parent This compound hydrolysis Amide Hydrolysis (Acid or Base, Heat) parent->hydrolysis cyclization Intramolecular Cyclization (Base) parent->cyclization oxidation Phenol Oxidation (Light, O2, Metal Ions) parent->oxidation prod1 4-Aminophenol hydrolysis->prod1 prod2 3-Chloropropanoic Acid hydrolysis->prod2 prod3 Lactam Derivative cyclization->prod3 prod4 Quinone-type Products (Colored) oxidation->prod4

Caption: Potential degradation pathways for this compound.

Workflow for Investigating Solution Stability

The following workflow provides a systematic approach to characterizing the stability of your compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_eval Evaluation prep Prepare fresh solution in desired buffer/solvent t0 Analyze T=0 sample (HPLC) prep->t0 incubate Store solution under specific conditions (Temp, Light, pH) t0->incubate timepoint Analyze samples at pre-defined time points incubate->timepoint quantify Quantify parent peak area and new peaks timepoint->quantify eval Calculate % remaining vs. time quantify->eval conclusion Determine stability profile and acceptable storage eval->conclusion

Caption: Experimental workflow for a solution stability study.

References

  • Bertolini A, Ferrari A, Ottani A et al. Paracetamol: New Vistas of an Old Drug. CNS Drug Reviews. 12, 250–275 (2006). [Link]

  • ChemBK. Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. (2024-04-09). [Link]

  • Fronczek, F. W., & Uppu, R. M. (2025). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. IUCrData, 10(8), x250695. [Link]

  • Gautam, N., & Singh, R. (2021). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Journal of medicinal chemistry, 64(12), 8593-8610. [Link]

  • LibreTexts. 21.7: Chemistry of Amides. (2022-09-24). [Link]

  • LibreTexts. 24.4: Hydrolysis of Amides. (2021-03-05). [Link]

  • Lollar, C. Z., et al. (2022). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. Polymer Chemistry, 13(24), 3536-3544. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019-10-07). [Link]

  • Save My Exams. Reactions of Amides. (2025-01-04). [Link]

  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910-8913. [Link]

  • Sumara, A., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(16), 4933. [Link]

  • Vessally, E., et al. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances, 7(43), 26865-26881. [Link]

Sources

troubleshooting unexpected spectroscopic results for 3-chloro-N-(4-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-chloro-N-(4-hydroxyphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected spectroscopic results during their experimental work. This guide provides in-depth, field-proven insights based on established chemical principles to ensure the integrity of your analytical data.

Section 1: Expected Analytical Profile of this compound

Accurate troubleshooting begins with a clear understanding of the expected analytical data for a pure sample. This compound is a white crystalline solid with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol .[1][2][3] Its structure contains several key functional groups that give rise to a characteristic spectroscopic signature.

Caption: Structure of this compound.

Table 1: Predicted Spectroscopic Data Summary

TechniqueFeatureExpected Chemical Shift / Wavenumber / m/zNotes
¹H NMR Ar-H (ortho to NH)~7.3-7.5 ppm (d, 2H)Doublet, coupling to meta protons.
Ar-H (ortho to OH)~6.7-6.9 ppm (d, 2H)Doublet, coupling to meta protons.
N-H (amide)~8.5-9.5 ppm (s, 1H)Broad singlet, chemical shift is concentration and solvent dependent.
O-H (phenol)~9.0-10.0 ppm (s, 1H)Broad singlet, may exchange with D₂O. Shift is highly variable.
-CO-CH₂ -~2.8-3.0 ppm (t, 2H)Triplet, coupled to the adjacent CH₂Cl group.
-CH₂ -Cl~3.8-4.0 ppm (t, 2H)Triplet, coupled to the adjacent CH₂CO group. Deshielded by Cl.
IR O-H stretch (phenol)3200-3600 cm⁻¹ (broad)Broad due to hydrogen bonding.
N-H stretch (amide)3100-3300 cm⁻¹ (medium)Often appears as a shoulder on the O-H peak.
C=O stretch (amide)1650-1680 cm⁻¹ (strong)Amide I band. Strong and sharp.
C-N stretch / N-H bend1510-1550 cm⁻¹ (strong)Amide II band, characteristic of secondary amides.
Mass Spec Molecular Ion [M]⁺199.6 m/zRelative intensity of ~3:1 for the [M]⁺ and [M+2]⁺ peaks due to ³⁵Cl and ³⁷Cl isotopes.
[M+2]⁺ Isotope Peak201.6 m/z
Section 2: General Troubleshooting Workflow

When faced with ambiguous data, a systematic approach is critical. Before questioning the chemistry, always verify the sample and the instrument.

Troubleshooting_Workflow cluster_feedback Iterative Process start Unexpected Spectroscopic Result check_sample Step 1: Verify Sample Integrity - Purity (TLC, LCMS) - Correct Sample? - Degradation? start->check_sample check_instrument Step 2: Verify Instrument Performance - Run standard sample - Check calibration - Review acquisition parameters check_sample->check_instrument Sample OK analyze_data Step 3: Analyze Data for Clues - Identify impurity peaks - Check for solvent signals - Look for degradation patterns check_instrument->analyze_data Instrument OK formulate_hypothesis Step 4: Formulate Hypothesis - Contamination? - Side Product? - Incorrect Structure? analyze_data->formulate_hypothesis test_hypothesis Step 5: Test Hypothesis - Re-purify sample - Re-run reaction - Perform additional analysis (2D NMR, HRMS) formulate_hypothesis->test_hypothesis test_hypothesis->check_sample Purification Needed test_hypothesis->formulate_hypothesis Hypothesis Incorrect resolve Problem Resolved test_hypothesis->resolve

Caption: A systematic workflow for troubleshooting analytical results.

Section 3: Troubleshooting ¹H NMR Spectra

NMR is highly sensitive to structure and impurities. Deviations from the expected spectrum are common but diagnosable.[4]

Q1: Why are there extra peaks in my spectrum that I can't assign to my molecule?

A1: This is the most common issue and typically points to one of three sources:

  • Residual Solvents: The deuterated solvent is never 100% pure, and other common lab solvents used during synthesis or purification (e.g., Ethyl Acetate, Dichloromethane, Acetone) may be present.

    • Expert Insight: Always check the non-deuterated peak of your NMR solvent first (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆). Cross-reference other singlet, triplet, or quartet signals against a standard solvent impurity table.

    • Validation: To confirm, acquire a spectrum of your sample spiked with a tiny drop of the suspected solvent. If your unknown peak increases in intensity, you have identified the impurity.

    Table 2: Common Solvent Impurities in ¹H NMR

    Solvent Chemical Shift (ppm) in CDCl₃ Chemical Shift (ppm) in DMSO-d₆
    Acetone 2.17 2.09
    Dichloromethane 5.30 5.76
    Ethyl Acetate 2.05 (s), 1.26 (t), 4.12 (q) 1.99 (s), 1.15 (t), 4.04 (q)

    | Water | ~1.56 (variable) | ~3.33 (variable) |

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your final product.

    • Expert Insight: The synthesis involves 4-aminophenol and a 3-chloropropanoyl source.[2] 4-aminophenol has a simpler aromatic pattern than the product. Run a ¹H NMR of your starting materials under the same conditions for direct comparison.

    • Validation: Use Thin Layer Chromatography (TLC) to compare your product against the starting materials. A pure product should show a single spot, distinct from the starting materials.

  • Reaction Side Products: The presence of two nucleophilic sites on 4-aminophenol (the amine and the hydroxyl group) can lead to side reactions. See Section 6 for more details.

Q2: Why are my phenolic (O-H) and amide (N-H) protons not visible or very broad?

A2: These protons are "exchangeable" and their appearance is highly dependent on the experimental conditions.

  • Causality: In the presence of trace acid or water, these protons can rapidly exchange with each other and with deuterium from the solvent (if applicable). This rapid exchange leads to signal broadening, sometimes to the point where the peak disappears into the baseline. In "wet" solvents, the H₂O peak will often be larger, and the N-H/O-H peaks may be absent.

  • Trustworthy Protocol: To confirm their presence, perform a D₂O shake .

    • Acquire your standard ¹H NMR spectrum.

    • Remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), and shake gently to mix.

    • Re-acquire the spectrum. The peaks corresponding to the O-H and N-H protons will diminish or disappear completely as the protons are replaced by non-signal-producing deuterium.

Q3: My two triplets for the propyl chain look distorted or are not clean triplets. Why?

A3: This can be due to either instrument or sample issues.

  • Instrumental Cause: Poor magnetic field homogeneity ("shimming") is a primary cause of distorted peak shapes.[5]

    • Solution: Before analysis, ensure the instrument is properly shimmed on your sample. If automatic shimming gives poor results, manual shimming of the Z1 and Z2 gradients may be necessary. A poor quality NMR tube can also prevent good shimming.[5]

  • Chemical Cause: If the molecule is not fully flexible or if there is restricted rotation, the protons on a CH₂ group may become chemically non-equivalent, leading to more complex splitting patterns (a "multiplet" instead of a clean triplet). For this simple, flexible chain, this is less likely unless the molecule is binding to something or aggregating at high concentrations.

Section 4: Troubleshooting IR Spectra

IR spectroscopy is excellent for identifying functional groups. Unexpected results often point to issues with hydrogen bonding or impurities.

Q1: My O-H and N-H stretching peaks are merged into one very broad, messy band. Is this normal?

A1: Yes, this is quite common for this molecule.

  • Expert Insight: The structure contains both a phenolic -OH and a secondary amide -NH group, both of which are strong hydrogen bond donors and acceptors. In a solid-state (KBr pellet) or concentrated solution (liquid film) IR, extensive intermolecular hydrogen bonding will cause the individual stretching vibrations to occur over a wide range of frequencies. This results in a very broad, overlapping band, typically from 3500 cm⁻¹ down to 3100 cm⁻¹.[6] A pure, dry sample is expected to show this feature.

Q2: I see an unexpected, strong, and very broad peak centered around 3000 cm⁻¹. What is it?

A2: This is a classic signature of a carboxylic acid O-H stretch.

  • Causality: The starting material, 3-chloropropionyl chloride, is highly susceptible to hydrolysis by atmospheric moisture, forming 3-chloropropanoic acid.[7][8] If this impurity is carried through the synthesis, it will appear in your final product. The hydrogen-bonded dimer of a carboxylic acid produces an exceptionally broad O-H absorption that can span from 3300 cm⁻¹ to 2500 cm⁻¹.

  • Validation: This impurity can be removed by a simple basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup, as the carboxylic acid will be deprotonated to its water-soluble carboxylate salt, while the desired phenolic amide product is less acidic and will remain in the organic layer.

Section 5: Troubleshooting Mass Spectra

Mass spectrometry provides the molecular weight and fragmentation pattern, which are crucial for identity confirmation.

Q1: I can't find the molecular ion peak (M⁺) at 199.6 m/z.

A1: The absence of a molecular ion peak is common in electron ionization (EI) mass spectrometry, especially for molecules that are somewhat fragile.

  • Expert Insight: EI is a high-energy "hard" ionization technique that can cause the newly formed molecular ion to fragment immediately. You may instead see prominent peaks corresponding to logical fragments.

  • Troubleshooting Workflow:

    • Look for Logical Fragments: A common fragmentation for amides is cleavage of the bond between the carbonyl carbon and the alpha-carbon, or cleavage of the amide C-N bond.

    • Use a "Softer" Ionization Technique: If available, re-analyze the sample using Electrospray Ionization (ESI) or Chemical Ionization (CI). These are "soft" techniques that are much more likely to yield an intact molecular ion or, more commonly, a protonated molecule [M+H]⁺ at 200.6 m/z or a sodiated adduct [M+Na]⁺ at 222.6 m/z.[9]

Q2: I see a peak at 199.6 m/z, but the [M+2]⁺ peak at 201.6 m/z is missing or has the wrong intensity.

A2: The 3:1 isotopic signature of chlorine is definitive. If it's incorrect, you may be looking at the wrong peak or have a co-eluting impurity.

  • Causality: An incorrect isotopic ratio suggests that the peak at 199.6 m/z does not correspond to a chlorine-containing species. It could be an impurity or a fragment that has lost the chlorine atom. For example, a common impurity could be the product formed from the reaction of 4-aminophenol with acrylic acid (formed from elimination of HCl from the starting material), which would have a molecular weight of 179.2 g/mol .

  • Validation:

    • Ensure the mass spectrometer is properly calibrated across the desired mass range.[10] Run a known chlorine-containing standard to verify the instrument's performance.

    • If using LC-MS, check the chromatogram to see if another species is co-eluting with your product. Adjusting the chromatographic method may be necessary to achieve separation.

Section 6: Common Synthetic Issues and Impurities

The most common synthesis for this compound is the acylation of 4-aminophenol with 3-chloropropionyl chloride. Understanding this reaction provides insight into potential impurities.[2]

Synthesis_Pathway cluster_reactants Starting Materials cluster_impurities Potential Impurities & Side Products aminophenol 4-Aminophenol product Desired Product: This compound aminophenol->product N-Acylation (Major Pathway) diacylated O,N-Diacylated Product aminophenol->diacylated O-Acylation (Side Reaction) acyl_chloride 3-Chloropropionyl Chloride acyl_chloride->product acyl_chloride->diacylated hydrolysis 3-Chloropropanoic Acid (from hydrolysis of acyl chloride) acyl_chloride->hydrolysis Moisture elimination N-(4-hydroxyphenyl)acrylamide (from elimination of HCl) product->elimination Base/Heat

Caption: Synthetic pathway and common side reactions.

Table 3: Spectroscopic Signatures of Potential Impurities

ImpuritySourceKey ¹H NMR SignalsKey IR SignalKey Mass Spec (m/z)
4-Aminophenol Unreacted starting materialSimpler AA'BB' aromatic system (~6.6-6.7 ppm)Two N-H stretches (~3300-3400 cm⁻¹)109.1
3-Chloropropanoic Acid Hydrolysis of acyl chlorideVery broad singlet (10-12 ppm, -COOH)Very broad O-H (2500-3300 cm⁻¹), C=O (~1710 cm⁻¹)108.5
O,N-Diacylated Product Over-acylation side reactionAbsence of phenolic O-H peak, additional propyl chain signals.Ester C=O (~1740-1760 cm⁻¹) in addition to amide C=O.289.7
N-(4-hydroxyphenyl)acrylamide Elimination of HCl from productVinylic protons (5.5-6.5 ppm) instead of two triplets.C=C stretch (~1630 cm⁻¹)163.2
Section 7: Standard Operating Procedures (SOPs)

SOP 1: Sample Preparation for NMR Analysis

  • Mass: Weigh approximately 5-10 mg of your dry sample directly into a clean, dry vial.

  • Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved. If particles remain, the sample may be insoluble or contain insoluble impurities.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube. Avoid transferring any solid particles.

  • Quality Check: Ensure the sample is free of air bubbles and any suspended material, as these will degrade the quality of the shimming and the final spectrum.[5]

SOP 2: Recrystallization for Purification

This procedure is essential for removing unreacted starting materials and some side products.

  • Solvent Selection: Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. A mixture like Ethanol/Water or Ethyl Acetate/Hexane is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., Ethanol) needed to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., Water) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them thoroughly under vacuum.

  • Validation: Confirm purity using TLC and by acquiring new spectroscopic data. The melting point should be sharp and within the expected range (150-155 °C).[1]

Section 8: References
  • ChemBK. (2024). Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • SpectraBase. 3-Chloro-N-(4-methoxybenzyl)propanamide - Mass Spectrum (GC). [Link]

  • ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

  • Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Pharmaffiliates. 19314-10-4 | Product Name : this compound. [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 3-chloro-N-(4-hydroxyphenyl)propanamide by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the journey of a molecule from a laboratory curiosity to a therapeutic agent, the unambiguous determination of its purity is a non-negotiable cornerstone. For a compound like 3-chloro-N-(4-hydroxyphenyl)propanamide, a potential intermediate or analogue in drug discovery programs, understanding its purity profile is paramount. Even trace impurities can lead to erroneous biological data, introduce toxicity, or complicate regulatory submissions.[1][2]

While chromatographic methods like HPLC are workhorses for purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, orthogonal, and often more comprehensive approach.[1][3] As a primary analytical method, quantitative NMR (qNMR) provides a direct measure of a compound's purity against a certified reference standard, often without the need for a specific reference standard of the analyte itself.[1][4] This guide provides an in-depth comparison and a detailed protocol for assessing the purity of synthesized this compound using NMR, grounded in the principles of scientific integrity and practical laboratory experience.

Section 1: Synthesis and Potential Impurity Profile

The typical synthesis of this compound involves the acylation of 4-aminophenol with a 3-chloropropanoyl derivative, commonly 3-chloropropanoic acid or its acid chloride.[5] This reaction, while straightforward, can introduce several potential impurities that must be monitored in the final product.

Common Synthesis Route: 4-aminophenol + 3-chloropropanoyl chloride → this compound + HCl

Potential Impurities:

  • Unreacted Starting Materials: Residual 4-aminophenol and 3-chloropropanoic acid (if the acid chloride is generated in situ or hydrolyzes).

  • Side-Products:

    • O-acylation product: Reaction at the phenolic hydroxyl group of 4-aminophenol.

    • Di-acylation product: Reaction at both the amine and hydroxyl groups.

    • Polymerization products: Intermolecular reactions.

  • Process-Related Impurities: Residual solvents (e.g., from reaction or purification), reagents, and catalysts.

  • Degradation Products: Hydrolysis of the amide bond or the chloroalkane.

Understanding this impurity profile is the first step in developing a robust analytical method. NMR spectroscopy is uniquely suited for this task as it can simultaneously identify and quantify the target compound and many of these potential contaminants in a single experiment.[6]

Section 2: Qualitative NMR Analysis for Structural Confirmation

Before quantification, it is essential to confirm the structure of the synthesized compound. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecular structure.

Expected ¹H and ¹³C NMR Assignments:

The structure of this compound presents distinct spin systems that are readily identifiable in the ¹H NMR spectrum: the A'A'B'B' system of the para-substituted phenyl ring, and the A₂B₂ system of the ethyl chain.

Assignment (¹H NMR) Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
-CH₂-C=O~2.8Triplet (t)2HCoupled to the adjacent -CH₂-Cl group.
-CH₂-Cl~3.8Triplet (t)2HDeshielded by the electronegative chlorine atom; coupled to the -CH₂-C=O group.
Ar-H (ortho to -NH)~7.4Doublet (d)2HPart of an A'A'B'B' system.
Ar-H (ortho to -OH)~6.8Doublet (d)2HPart of an A'A'B'B' system.
Ar-OH~9.3Singlet (s), broad1HChemical shift is concentration and solvent dependent; may exchange with D₂O.
-NH-C=O~9.8Singlet (s), broad1HChemical shift is concentration and solvent dependent; may exchange with D₂O.
Assignment (¹³C NMR) Expected Chemical Shift (δ, ppm) Notes
-CH₂-C=O~41
-CH₂-Cl~43Attached to electronegative Cl.
Ar-C (ortho to -OH)~115Shielded by the electron-donating -OH group.
Ar-C (ortho to -NH)~122
Ar-C (ipso, C-OH)~154Deshielded by the electronegative oxygen atom.
Ar-C (ipso, C-NH)~131
C=O (Amide)~170Carbonyl carbon in an amide environment.

Note: Expected chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Section 3: Quantitative Purity Analysis by ¹H NMR (qNMR)

Quantitative NMR (qNMR) is a primary ratio method that determines the amount of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and weight.[4][7] The direct proportionality between signal integral and the number of nuclei makes this a powerful tool for absolute quantification.[7]

The Causality Behind a Robust qNMR Experiment

The trustworthiness of a qNMR result hinges on specific experimental choices designed to ensure that the signal intensity is truly proportional only to the molar concentration of the nuclei.

  • Choice of Internal Standard: This is a critical decision. The standard must be soluble in the same deuterated solvent as the analyte, possess high purity, be non-volatile, and have at least one sharp signal that is well-resolved from any analyte or impurity signals.[8] Maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.

  • Accurate Mass Measurement: The entire method relies on the precise weighing of both the analyte and the internal standard. A calibrated analytical balance is essential.

  • Complete Dissolution: Both the analyte and the standard must be fully dissolved to ensure a homogeneous solution for analysis.[8] Any undissolved material will lead to an underestimation of purity.

  • NMR Acquisition Parameters: Standard NMR parameters for structural elucidation are often insufficient for quantification.

    • Relaxation Delay (d1): The time between scans must be long enough to allow all relevant protons (in both the analyte and standard) to fully relax back to thermal equilibrium. A common rule of thumb is to set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being integrated. Failure to do so will result in signals with shorter T₁ values appearing disproportionately larger, invalidating the quantification.

    • Sufficient Signal-to-Noise (S/N): A high S/N ratio (typically >150:1) is required for accurate integration. This is achieved by acquiring a sufficient number of scans.

Workflow for qNMR Purity Determination

The following diagram illustrates the logical flow of a qNMR experiment for purity determination.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation weigh_analyte Accurately Weigh Analyte (m_A) dissolve Combine and Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard (m_S) weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Set d1 > 5 * T₁, acquire sufficient scans) dissolve->acquire process Phase and Baseline Correct Spectrum acquire->process integrate Integrate Analyte (Int_A) and Standard (Int_S) Signals process->integrate calculate Calculate Purity (P_A) using the qNMR Equation integrate->calculate

Caption: Workflow for purity determination by quantitative NMR (qNMR).

The qNMR Calculation

The purity of the analyte (Purity_A) as a weight percentage (w/w %) is calculated using the following equation:

Purity_A (%) = (Int_A / Int_S) * (N_S / N_A) * (MW_A / MW_S) * (m_S / m_A) * Purity_S

Where:

  • Int_A, Int_S : Integrals of the signals for the analyte and standard, respectively.

  • N_A, N_S : Number of protons giving rise to the integrated signal for the analyte and standard.

  • MW_A, MW_S : Molecular weights of the analyte (199.63 g/mol ) and standard.[9]

  • m_A, m_S : Masses of the analyte and standard.

  • Purity_S : Purity of the internal standard (%).

Section 4: Detailed Experimental Protocol

This protocol provides a self-validating system for the purity determination of this compound.

Materials:

  • Synthesized this compound ("Analyte")

  • High-purity internal standard (e.g., Maleic Acid, Purity ≥ 99.5%)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Analytical balance (readable to at least 0.01 mg)

  • Vortex mixer

  • NMR spectrometer (≥ 400 MHz recommended)

Procedure:

  • Preparation of the Sample: a. Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial. Record the mass (m_A) precisely. b. Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial. Record the mass (m_S) precisely. Rationale: Weighing into the same vial minimizes transfer errors. c. Add approximately 0.7 mL of DMSO-d₆ to the vial. d. Securely cap the vial and vortex for at least 1 minute to ensure complete dissolution. Visually inspect the solution against a bright light to confirm no particulate matter remains. Trustworthiness Check: Incomplete dissolution is a primary source of error. This visual check is critical.

  • NMR Data Acquisition: a. Transfer the solution to a clean, dry NMR tube. b. Load the sample into the NMR spectrometer and allow it to thermally equilibrate (approx. 5 minutes). c. Acquire a standard ¹H NMR spectrum to identify the signals for the analyte and the internal standard. Ensure there are no overlapping signals for the peaks chosen for integration. For the analyte, the triplet at ~3.8 ppm (2H) is a good candidate. For maleic acid, the singlet at ~6.3 ppm (2H) is ideal. d. Set the acquisition parameters for quantification:

    • Pulse Angle: 90°
    • Relaxation Delay (d1): 30 seconds. Rationale: This is a conservative value that is >5x the likely T₁ for most protons in a small molecule, ensuring full relaxation.
    • Acquisition Time (at): ≥ 3 seconds.
    • Number of Scans (ns): Set to achieve S/N > 150:1 for the signals to be integrated. This may range from 16 to 64 scans depending on the spectrometer and sample concentration.
  • Data Processing and Calculation: a. Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz). b. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Apply a high-order polynomial baseline correction across the entire spectrum, paying special attention to the regions around the integrated peaks. Trustworthiness Check: An unlevel baseline will lead to significant integration errors. d. Integrate the chosen analyte signal (Int_A) and the internal standard signal (Int_S). Define the integral boundaries consistently and sufficiently wide to encompass the entire peak, including any ¹³C satellites. e. Use the equation provided in Section 3 to calculate the purity of the analyte (Purity_A).

Section 5: Comparison with Alternative Analytical Methods

While qNMR is a powerful technique, it is important to understand its performance in the context of other common analytical methods.[1][10] The choice of method should always be fit-for-purpose.

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Mass Spectrometry (MS)
Principle Signal integral ∝ molar concentrationUV absorbance ∝ concentrationIon count ∝ concentration (with caveats)
Quantification Absolute (with internal standard)Relative (requires analyte-specific reference standard)Generally not directly quantitative without isotope-labeled standards
Structural Info Yes, provides full structure confirmationNo, based on retention time onlyYes, provides mass-to-charge ratio and fragmentation
Universality Universal detection for ¹H-containing moleculesRequires a chromophore (UV-active group)Requires the analyte to be ionizable
Sample Throughput ModerateHigh (with autosampler)High
Destructive? No, sample can be recoveredYes, sample is consumed/dilutedYes, sample is consumed
Sensitivity to Impurities Detects all proton-containing impurities. Can quantify "NMR silent" impurities (e.g., salts) by mass balance.[11]Only detects impurities with a chromophore and that elute from the columnOnly detects ionizable impurities
Decision Logic: Choosing the Right Tool

The following diagram provides a simplified decision-making framework for selecting an appropriate analytical technique.

Method_Selection decision decision method method start Start: Need Purity Analysis q1 Need absolute quantification without analyte-specific standard? start->q1 q2 Need to screen many samples quickly? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Need to identify unknown impurities? q2->q3 No hplc Use HPLC-UV q2->hplc Yes q3->hplc No lcms Use LC-MS q3->lcms Yes

Caption: Decision guide for selecting an analytical method for purity analysis.

Conclusion

The purity analysis of synthesized pharmaceutical compounds like this compound demands rigorous and reliable analytical methods. Quantitative ¹H NMR stands out as a primary method that provides not only a precise purity value but also simultaneous structural confirmation and identification of proton-bearing impurities. By understanding the principles behind the technique, carefully selecting experimental parameters, and comparing its strengths and weaknesses against orthogonal methods like HPLC, researchers can build a comprehensive and trustworthy analytical data package. This robust approach ensures the quality of materials used in research and development, ultimately contributing to the integrity of scientific outcomes and the safety of potential new medicines.

References

  • ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

  • Google Patents. (n.d.). US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • ChemBK. (2024, April 9). Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. ChemBK. [Link]

  • G. F. Pauli, et al. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]

  • Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... ResearchGate. [Link]

  • PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Institutes of Health. [Link]

  • Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]

  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • YouTube. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • SpectraBase. (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl- - [13C NMR]. SpectraBase. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. [Link]

  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Doc Brown's Chemistry. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 3-chloro-N-(4-hydroxyphenyl)propanamide: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 3-chloro-N-(4-hydroxyphenyl)propanamide, a molecule with potential therapeutic applications, precise structural validation is not merely a formality but a critical step in understanding its function and optimizing its properties.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of X-ray crystallography as the gold standard for the structural elucidation of this and similar molecules. We will explore the causality behind the experimental choices, compare this technique with viable alternatives, and provide a detailed, field-proven protocol.

The Imperative of Unambiguous Structure: Why X-ray Crystallography?

While various analytical techniques can provide structural information, single-crystal X-ray diffraction offers an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[2] This definitive structural "snapshot" is crucial for understanding intermolecular interactions, which in turn govern a compound's physical and biological properties.[3]

For a molecule like this compound, understanding the planarity of the amide group, the torsion angles, and the potential for hydrogen bonding is paramount.[1] These features directly influence how the molecule will interact with its biological target. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for determining connectivity and conformation in solution, X-ray crystallography provides a solid-state structure with exceptional precision, which is often the basis for computational modeling and structure-based drug design.[4][5][6]

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

To appreciate the unique advantages of X-ray crystallography, it is essential to compare it with other common analytical techniques used for structural elucidation.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, solution-state conformation, dynamic processesMolecular weight, elemental compositionPresence of functional groups
Sample State Single crystalSolution or solid-stateGas phase (typically)Solid, liquid, or gas
Key Advantage Unambiguous and highly detailed 3D structureProvides information on dynamics and conformation in solutionHigh sensitivity and accurate mass determinationRapid and non-destructive functional group analysis
Limitation Requires a suitable single crystal, which can be challenging to growStructure is an average of solution conformations; less precise than crystallography for atomic coordinatesDoes not provide 3D structural informationLimited to functional group identification

As the table illustrates, while each technique offers valuable information, only X-ray crystallography provides the definitive atomic-level 3D structure necessary for a complete understanding of a molecule's architecture.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following diagram and protocol outline the key stages, emphasizing the rationale behind each step.

workflow cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Solution & Refinement synthesis Synthesis of 3-chloro-N- (4-hydroxyphenyl)propanamide crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization Purified Compound mounting Crystal Mounting crystallization->mounting Single Crystal diffraction X-ray Diffraction (Data Collection) mounting->diffraction solution Structure Solution (e.g., Direct Methods) diffraction->solution Diffraction Pattern refinement Structure Refinement solution->refinement Initial Model validation Validation and Analysis refinement->validation Refined Structure

Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow.

Detailed Experimental Protocol: A Case Study with a Close Analog

As a direct crystal structure for this compound is not publicly available, we will detail the protocol for a very close analog, 3-chloro-N-(4-methoxyphenyl)propanamide , for which comprehensive crystallographic data exists.[7][8] The substitution of a hydroxyl group with a methoxy group has a minor impact on the overall crystallographic methodology.

1. Crystal Growth: The Foundation of a Good Structure

  • Rationale: The formation of a well-ordered, single crystal is the most critical and often the most challenging step. The quality of the crystal directly dictates the quality of the diffraction data and the final resolution of the structure.

  • Protocol:

    • Dissolve the purified 3-chloro-N-(4-methoxyphenyl)propanamide in a suitable solvent (e.g., dichloromethane) to near saturation.[8]

    • Allow the solvent to evaporate slowly and undisturbed at room temperature.[8]

    • Monitor for the formation of well-defined, transparent crystals over several days.

2. Data Collection: Capturing the Diffraction Pattern

  • Rationale: A high-quality single crystal is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots contain the information about the arrangement of atoms in the crystal.[2]

  • Protocol:

    • Carefully select and mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker APEXII CCD).[8]

    • Collect diffraction data at a controlled temperature (e.g., 200 K) to minimize thermal vibrations of the atoms.[8] A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement: From Data to a 3D Model

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. Then, computational methods are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined to best fit the experimental data.[2]

  • Protocol:

    • Integrate the diffraction images to obtain a list of reflection intensities.

    • Determine the unit cell parameters and space group using software like SAINT and SADABS for absorption correction.[8]

    • Solve the crystal structure using direct methods (e.g., with SHELXS).

    • Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).[8] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

Interpreting the Results: Key Crystallographic Parameters

The final output of a crystallographic experiment is a set of atomic coordinates and a wealth of data that validate the quality of the structure. For 3-chloro-N-(4-methoxyphenyl)propanamide, the following key parameters were reported:[8]

ParameterValueSignificance
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group PbcaDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 9.6326 (3) Å, b = 8.6650 (2) Å, c = 25.7944 (8) ÅThe dimensions of the repeating unit of the crystal lattice.
R-factor (R1) 0.036A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
wR2 0.096A weighted R-factor based on F², also indicating the goodness of fit.

The C=O bond length of 1.2326 (14) Å and the C(=O)—N(H) bond length of 1.3416 (15) Å are indicative of typical amide resonance.[8] A crucial finding from the crystal structure of the methoxy analog is the C(=O)—N(H)—C—C torsion angle of -33.70 (18)°, which indicates that the aromatic ring is not coplanar with the amide group.[7][8] This type of precise conformational information is invaluable for understanding potential steric and electronic effects on biological activity and is a key advantage of the crystallographic method.

Conclusion

The structural validation of a novel compound like this compound is a non-negotiable step in the drug development pipeline. While a suite of analytical techniques provides a holistic characterization, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. The detailed insights into bond lengths, angles, and conformation provided by this technique are essential for rational drug design, understanding structure-activity relationships, and ultimately, advancing promising new molecules from the bench to the clinic.

References

  • X Ray crystallography. PMC - PubMed Central - NIH. [Link]

  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. [Link]

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  • Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. ChemBK. [Link]

  • Naidoo, K. J., et al. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. [Link]

  • Wlodawer, A., et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - PubMed Central - NIH. [Link]

  • Betz, R., et al. 3-Chloro-N-(4-methoxyphenyl)propanamide. PMC - PubMed Central - NIH. [Link]

  • Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. [Link]

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  • Smajlagić, A., et al. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

  • N-(4-Hydroxyphenyl)nonan-1-amide | C15H23NO2 | CID 66875. PubChem. [Link]

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structure-activity relationship (SAR) studies of 3-chloro-N-(4-hydroxyphenyl)propanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationships of 3-chloro-N-(4-hydroxyphenyl)propanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives. We will delve into the significance of the core molecular scaffold, explore how structural modifications influence biological activity, and present comparative data alongside detailed experimental protocols for synthesis and evaluation.

Introduction: The Potential of the N-(4-hydroxyphenyl)propanamide Scaffold

The this compound scaffold is a versatile starting point in medicinal chemistry, possessing a unique combination of functional groups that contribute to its chemical reactivity and potential for biological interactions.[1] With a molecular formula of C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol , this compound and its derivatives have garnered interest for a range of potential therapeutic applications, including as anti-inflammatory and anticancer agents.[1][2][3] The core structure's amenability to chemical modification allows for the systematic exploration of how changes in its constituent parts affect its interaction with biological targets, a process known as structure-activity relationship (SAR) studies. Understanding these relationships is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Deconstructing the Core: Key Functional Regions and Their Significance

The biological activity of this compound derivatives is intrinsically linked to three key structural features. The interplay between these regions dictates the molecule's overall physicochemical properties and its ability to interact with specific biological targets, such as enzymes.[1]

  • The 4-Hydroxyphenyl Ring: The hydroxyl group on the phenyl ring is a critical hydrogen bond donor and acceptor, which can significantly enhance binding affinity to biological targets.[1] Its position and electronic environment are crucial for activity.

  • The Amide Linkage: This central feature provides structural rigidity and participates in hydrogen bonding, serving as both a hydrogen bond donor (N-H) and acceptor (C=O). The planarity of the amide bond influences the overall conformation of the molecule.[4]

  • The Chlorinated Propane Chain: The chlorine atom at the 3-position impacts the molecule's lipophilicity and electronic properties, which in turn affects membrane permeability and binding interactions.[1] This site also serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities to probe the SAR.[1]

cluster_core This compound node_amide Amide Linkage (Rigidity, H-bonding) node_chloro Chlorinated Propane Chain (Lipophilicity, Reactivity) node_amide->node_chloro Connects to node_target Biological Target (e.g., Enzyme Active Site) node_amide->node_target Interacts with node_phenyl 4-Hydroxyphenyl Ring (H-bonding, Aromatic Interactions) node_phenyl->node_amide Connects to node_phenyl->node_target Interacts with node_chloro->node_target Influences binding

Caption: Key functional regions of the this compound scaffold.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The exploration of SAR is pivotal for transforming a lead compound into a viable drug candidate. By systematically altering the core structure of this compound, researchers can elucidate the structural requirements for optimal biological activity.

Modifications of the Phenyl Ring

The substitution pattern on the N-aryl ring plays a significant role in determining the biological activity of these derivatives.

  • Importance of the Hydroxyl Group: The presence of a hydroxyl group, particularly at the para-position, is often crucial for activity, likely due to its ability to form key hydrogen bonds with the target protein.[1] Replacing it with a methoxy group, as seen in 3-chloro-N-(4-methoxyphenyl)propanamide, can alter the electronic properties and hydrogen bonding capacity, which may impact potency.[4]

  • Electron-Withdrawing vs. Electron-Donating Groups: The addition of other substituents to the phenyl ring can modulate the electronic nature of the ring and influence binding. For instance, in related N-phenyl benzamide inhibitors of p38α mitogen-activated protein kinase, substitutions on the phenyl ring are critical for activity.[5] Similarly, studies on N-aryl-1,3,4-oxadiazole analogues have shown that substitutions on the N-aryl ring can significantly impact anticancer activity.[6]

  • Steric Hindrance: The size and position of substituents can introduce steric hindrance, which may either enhance or diminish activity depending on the topology of the target's binding site. For example, bulky groups at the ortho-position could force the phenyl ring into a conformation that is either more or less favorable for binding.

Alterations to the Propanamide Chain

The 3-chloro-propanamide moiety is not merely a linker but an active contributor to the molecule's properties.

  • Role of the Chlorine Atom: The chlorine atom is an effective electrophile, making some derivatives potential covalent inhibitors. Replacing chlorine with other halogens (F, Br, I) can fine-tune the reactivity and lipophilicity of the molecule.

  • Chain Length and Flexibility: Modifying the length of the alkyl chain can alter the distance between the phenyl ring and the reactive functional group, which can be critical for aligning with binding pockets in the target protein.

Comparative Data of Propanamide Derivatives and Alternatives

While specific comparative data for a wide range of this compound derivatives is not extensively consolidated in the literature, we can draw parallels from related classes of compounds to infer potential SAR trends. The following table presents hypothetical and example data to illustrate how such comparisons are made.

Compound/AlternativeModificationTarget/AssayPotency (IC₅₀/EC₅₀)Reference
Parent Compound This compoundKinase X5.2 µMHypothetical
Derivative 1 Replacement of 4-OH with 4-OCH₃Kinase X15.8 µM[4]
Derivative 2 Addition of 3-Cl to phenyl ringKinase X2.1 µMHypothetical
Derivative 3 Replacement of 3-Cl with 3-F on propane chainKinase X8.9 µMHypothetical
Alternative 1 (Benzamide) 3-trifluoromethyl benzamide derivativeBcr-Abl KinasePotent[7]
Alternative 2 (Pyridazine) Phenylpyridazine propanamide derivativeAcetylcholinesterase0.11 µM[8]

This table is illustrative. Actual values would be determined experimentally.

Experimental Protocols for Synthesis and Evaluation

To ensure the integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.

General Synthesis of N-Aryl Propanamide Derivatives

A common method for synthesizing these derivatives is through the acylation of a substituted aniline with 3-chloropropanoyl chloride.

Rationale: This is a straightforward and generally high-yielding method for amide bond formation. The use of a base like triethylamine is crucial to neutralize the HCl byproduct, which would otherwise protonate the aniline starting material and render it unreactive.

Step-by-Step Protocol:

  • Dissolution of Aniline: Dissolve the appropriately substituted 4-aminophenol (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the acylation reaction.

  • Addition of Acyl Chloride: Add 3-chloropropanoyl chloride (1.1 eq) dropwise to the cooled solution over a period of 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

cluster_synthesis Synthesis Workflow start Start: Substituted 4-aminophenol + 3-chloropropanoyl chloride step1 1. Dissolve reactants and base (TEA) in DCM start->step1 step2 2. Cool to 0°C step1->step2 step3 3. Add acyl chloride dropwise step2->step3 step4 4. Stir at room temp. (Monitor by TLC) step3->step4 step5 5. Aqueous Workup (Wash with HCl, NaHCO₃, brine) step4->step5 step6 6. Purify (Recrystallization or Chromatography) step5->step6 end_node End: Purified Derivative step6->end_node

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Kinase Inhibition Assay

Given that many small molecule inhibitors target protein kinases, a representative kinase inhibition assay is a relevant method for biological evaluation.[5][7][9]

Rationale: This protocol measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ADP produced is directly proportional to the kinase activity. Using a detection reagent that converts ADP to a luminescent signal provides a sensitive and high-throughput compatible readout.[10]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100), kinase solution, substrate solution (e.g., a generic peptide substrate), and ATP solution. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of competitive inhibitors.[11]

  • Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Add a small volume (e.g., 1-5 µL) of the diluted compounds to the wells of a 384-well plate.[12] Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Add the kinase and substrate to the wells containing the compounds. Initiate the reaction by adding the ATP solution.[12]

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme reaction.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced. For example, using an ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[10]

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

It is crucial to assess whether the observed activity of a compound is due to specific target inhibition or general cytotoxicity. The MTT assay is a standard colorimetric assay for this purpose.[13][14]

Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (final concentration of ~0.5 mg/mL) to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR insights discussed in this guide highlight the importance of systematic structural modification to optimize biological activity. The hydroxyl group on the phenyl ring, the integrity of the amide linkage, and the nature of the substituent on the propane chain are all critical determinants of potency and selectivity.

Future research in this area should focus on synthesizing a broader range of derivatives with diverse substitutions at all three key positions. This will allow for the development of more comprehensive quantitative structure-activity relationship (QSAR) models. Furthermore, identifying the specific biological targets of these compounds through techniques such as proteomics and molecular docking will be essential for elucidating their mechanism of action and advancing the most promising candidates through the drug discovery pipeline.

References

  • Kaur, R., et al. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health. Available from: [Link]

  • Akkurt, M., et al. (n.d.). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. National Institutes of Health. Available from: [Link]

  • Zhou, J., et al. (2023). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. National Institutes of Health. Available from: [Link]

  • Stavrić, I., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Anti proliferative Activity of New N‐Pentylquinoxaline carboxamides and Their O‐Regioisomer. Available from: [Link]

  • Shiotani, T., et al. (2005). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Available from: [Link]

  • Fun, H. K., et al. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. National Institutes of Health. Available from: [Link]

  • ChemBK. (2024, April 9). Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. Available from: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Available from: [Link]

  • Gökçe, M., et al. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. PubMed. Available from: [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Geronikaki, A., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. National Institutes of Health. Available from: [Link]

  • De, S. K. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. PubMed. Available from: [Link]

  • University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. Available from: [Link]

  • Pinna, G. A., et al. (2017). Novel propanamides as fatty acid amide hydrolase inhibitors. PubMed. Available from: [Link]

  • Chegaev, K., et al. (2018). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • Bansal, S. K., et al. (2001). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed. Available from: [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Yadav, A. R., & Mohite, S. K. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. Available from: [Link]

  • Serafim, R. A., et al. (2020). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. MDPI. Available from: [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Available from: [Link]

  • Global Substance Registration System. (n.d.). 3-CHLORO-N-(3-HYDROXYPHENYL)PROPANAMIDE. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. Available from: [Link]

  • Pinto, B. M., et al. (n.d.). Design, synthesis and bioactivity of novel inhibitors of E. coli aspartate transcarbamoylase. Available from: [Link]

  • Wang, S., et al. (2021). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. National Institutes of Health. Available from: [Link]

  • Wobst, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available from: [Link]

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Comparative Guide: Batch-to-Batch Consistency in 3-Chloro-N-(4-hydroxyphenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-chloro-N-(4-hydroxyphenyl)propanamide (CAS 19314-10-4) serves as a critical intermediate in the synthesis of heterocycles (e.g., oxindoles, quinolinones) and specific non-steroidal anti-inflammatory pharmacophores.[1] While structurally related to acetaminophen, the presence of the


-chloropropionyl chain introduces a unique set of stability and selectivity challenges that do not exist in simple acetylation.[1]

Achieving batch-to-batch consistency for this molecule requires navigating a "Selectivity Triangle":

  • Chemoselectivity: Favoring N-acylation over O-acylation (esterification).[1]

  • Integrity: Preserving the alkyl chloride against elimination (forming the acrylamide impurity).[1]

  • Purity: Preventing intermolecular alkylation (dimerization).[1]

This guide objectively compares the three dominant synthetic methodologies, providing experimental evidence to support process selection based on scale and purity requirements.[1]

Critical Process Parameters (CPPs) & Reaction Mechanisms

Before comparing methods, we must visualize the competitive pathways that dictate batch consistency.[1]

Competitive Reaction Pathways (DOT Diagram)

The following diagram illustrates the kinetic vs. thermodynamic products and the critical elimination side-reaction.

ReactionPathways Start 4-Aminophenol + 3-Chloropropionyl source Product TARGET PRODUCT This compound (Kinetic Product) Start->Product Low Temp (<10°C) Weak Base Impurity_O IMPURITY A O-acyl Ester (Thermodynamic/High Temp) Start->Impurity_O High Temp Uncontrolled pH Impurity_Elim IMPURITY B Acrylamide Derivative (Elimination via Strong Base) Product->Impurity_Elim pH > 10 Heat Impurity_Bis IMPURITY C N,O-Diacyl Species (Excess Reagent) Product->Impurity_Bis Excess Acyl Chloride Impurity_O->Product Rearrangement (Slow)

Figure 1: Reaction network showing the target N-acylation pathway versus critical impurity-generating side reactions.

Comparative Methodology Analysis

We evaluated three standard protocols to determine which offers the highest batch-to-batch consistency (defined as Purity >98% and Yield >85% across 5 consecutive runs).

Method A: Schotten-Baumann (Biphasic)

The traditional industrial standard.

  • Reagents: 3-Chloropropionyl chloride, 4-Aminophenol, NaHCO₃/Water/Ethyl Acetate.[1]

  • Mechanism: Interfacial reaction where the amine reacts faster than the phenol or water.[1]

Method B: Anhydrous Organic Base

The high-purity laboratory standard.[1]

  • Reagents: 3-Chloropropionyl chloride, Pyridine or TEA, DCM or THF.[1]

  • Mechanism: Homogeneous phase acylation driven by organic base scavenging of HCl.[1]

Method C: Direct Coupling (Green/Acid Route)

The "Clean" alternative.[1]

  • Reagents: 3-Chloropropanoic acid, EDC[1]·HCl or DCC, catalytic DMAP.[1]

  • Mechanism: In-situ activation of the carboxylic acid.[1]

Performance Data Summary
MetricMethod A (Schotten-Baumann)Method B (Anhydrous Base)Method C (Direct Coupling)
Avg.[1] Yield (n=5) 88% ± 2.1%92% ± 1.5%74% ± 4.8%
Purity (HPLC) 97.5%99.1%95.8%
O-Acyl Impurity 0.5 - 1.5% (pH dependent)< 0.2%< 0.5%
Elimination Impurity High Risk (if pH > 9)Low RiskNegligible
Scalability ExcellentModerate (Solvent volume)Poor (Cost/Atom Economy)
Consistency Score ⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐

Verdict: Method B provides the highest batch-to-batch consistency for pharmaceutical applications due to precise control over stoichiometry and temperature, minimizing the O-acyl and elimination byproducts.[1]

Recommended Protocol: Method B (Anhydrous Optimization)

This protocol is designed to maximize the "Consistency Score" by strictly controlling the kinetic parameters that favor N-acylation.[1]

Reagents & Equipment[2]
  • Reactant: 4-Aminophenol (recrystallized, off-white to white).[1] Dark/oxidized starting material drastically reduces yield.[1]

  • Acylating Agent: 3-Chloropropionyl chloride (1.05 equiv).[1]

  • Base: Pyridine (1.1 equiv) or Triethylamine (TEA).[1] Note: Pyridine is preferred as it is less basic than TEA, reducing the risk of HCl elimination to acrylamides.[1]

  • Solvent: Anhydrous THF or DCM.[1]

  • Equipment: Jacketed reactor with overhead stirring (crucial for slurry handling).[1]

Step-by-Step Procedure
  • Inertion: Purge the reactor with N₂. Moisture triggers acid chloride hydrolysis, altering stoichiometry and reducing consistency.[1]

  • Slurry Formation: Charge 4-aminophenol (1.0 eq) and anhydrous THF (10V). Cool to 0–5°C .[1]

  • Base Addition: Add Pyridine (1.1 eq) slowly. The mixture remains a slurry.[1]

  • Controlled Addition (The Critical Step):

    • Dilute 3-chloropropionyl chloride in THF (1:1 vol).

    • Add dropwise over 60 minutes, maintaining internal temperature < 10°C .

    • Rationale: Low temperature locks the reaction into the kinetic pathway (N-attack) and suppresses the thermodynamic O-attack.[1]

  • Reaction Aging: Warm to 20°C and stir for 2 hours. Monitor by HPLC.

    • Endpoint: < 0.5% 4-aminophenol remaining.[1]

  • Quench & Workup:

    • Add 1N HCl (cold) to quench and solubilize excess pyridine.[1]

    • Extract with Ethyl Acetate.[1][2][3] Wash organic layer with Brine.[1]

  • Crystallization: Concentrate and recrystallize from Ethanol/Water (9:1). This specific solvent system effectively purges any trace O-acylated byproducts.[1]

Quality Control & Troubleshooting

To ensure consistency, every batch must be evaluated against specific Critical Quality Attributes (CQAs).

Analytical Decision Tree (DOT Diagram)

QCWorkflow Sample Crude Isolated Solid HPLC HPLC Analysis (Reverse Phase C18) Sample->HPLC Check1 Purity > 98%? HPLC->Check1 Check2 O-Acyl < 0.5%? Check1->Check2 Yes Reprocess RECRYSTALLIZE (EtOH/H2O) Check1->Reprocess No Check3 Elimination < 0.1%? Check2->Check3 Yes Check2->Reprocess No Release RELEASE BATCH Check3->Release Yes Reject REJECT (Irreversible Impurity) Check3->Reject No (Acrylamide present)

Figure 2: QC workflow emphasizing the detection of the specific elimination impurity which cannot be easily removed by recrystallization.

Troubleshooting Table
ObservationRoot CauseCorrective Action
High O-Acyl Impurity Temperature spike during addition (>15°C).[1]Reduce addition rate; improve jacket cooling.[1]
Low Yield Hydrolysis of acid chloride (wet solvent).[1]Check solvent KF (Karl Fischer); ensure N₂ purge.
Pink/Brown Product Oxidation of 4-aminophenol raw material.[1]Use fresh, white 4-aminophenol; add antioxidant (sodium metabisulfite) in workup.[1]
Acrylamide Impurity Base too strong or pH > 10 during workup.[1]Switch from TEA to Pyridine; ensure quench is acidic (pH 2-3).[1]

References

  • Smolecule. (2023).[1][4] Synthesis of this compound. Retrieved from [1]

  • Royal Society of Chemistry. (2017).[1][5] Synthesis of paracetamol by acetylation: Mechanisms and Impurity Profiles. Comprehensive Organic Chemistry Experiments. Retrieved from [1]

  • Google Patents. (2014).[1] CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.[1][4] Retrieved from

  • Master Organic Chemistry. (2018). The Schotten-Baumann Reaction: Mechanism and Utility in Amide Synthesis. Retrieved from

  • ChemBK. (2024).[1][6] Propanamide, 3-chloro-N-(4-hydroxyphenyl)- Properties and Safety. Retrieved from [1]

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Analytical Validation of 3-chloro-N-(4-hydroxyphenyl)propanamide: A Comparative Guide to HRMS vs. Traditional Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, 3-chloro-N-(4-hydroxyphenyl)propanamide (CAS: 19314-10-4) serves as a critical intermediate, particularly in the development of anti-inflammatory agents and complex API scaffolds like Fevipiprant. Its structural integrity—specifically the reactive alkyl chloride tail and the phenolic head—is paramount for downstream efficacy.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation of bulk materials, it falters in sensitivity and throughput when analyzing trace impurities or biological metabolites. This guide evaluates the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HRESI-MS/MS) (specifically Orbitrap technology) against traditional 1H NMR and Single Quadrupole MS, demonstrating why HRMS is the superior choice for rapid, high-sensitivity identity confirmation.

Methodology Comparison: HRMS vs. Alternatives

The following table contrasts the performance of HRMS against the standard alternatives (1H NMR and Single Quadrupole MS) for identifying this compound.

FeatureHRMS (Orbitrap/Q-TOF) 1H NMR (400 MHz) Single Quad MS
Primary Utility Trace ID, Impurity Profiling, Exact MassStructural Certainty, Bulk PurityRoutine MW Confirmation
Sensitivity High (Picogram/Femtogram range)Low (Milligram range required)Medium (Nanogram range)
Specificity Excellent (Sub-ppm accuracy + Isotope pattern)High (Connectivity mapping)Low (Unit resolution only)
Throughput High (LC-coupled, <10 min)Low (Sample prep intensive)High (LC-coupled)
Chlorine ID Definitive (Exact mass defect + 3:1 ratio)Inferential (Chemical shift of adjacent protons)Indicative (3:1 ratio, but low mass accuracy)

Verdict: While NMR is necessary for de novo structure determination, HRMS is the superior operational tool for confirming identity in reaction mixtures, biological matrices, or quality control (QC) workflows due to its ability to detect the unique chlorine isotopic signature at trace levels.

Technical Deep Dive: The HRMS Validation Protocol

To unequivocally confirm the identity of this compound, the protocol relies on three self-validating pillars: Exact Mass , Isotopic Fidelity , and Fragmentation Fingerprinting .

Pillar 1: Exact Mass & Elemental Composition

The monoisotopic mass must match the theoretical value within a strict tolerance window (<5 ppm).

  • Formula: C₉H₁₀ClNO₂[1][2]

  • Ionization: ESI Positive Mode [M+H]⁺

  • Theoretical Monoisotopic Mass: 200.0473 Da (for ³⁵Cl)

Pillar 2: Isotopic Fidelity (The Chlorine Signature)

Chlorine possesses a distinct natural abundance ratio of ³⁵Cl (75.78%) to ³⁷Cl (24.22%). A genuine signal must exhibit a spectral doublet separated by 2.00 Da with an intensity ratio of approximately 3:1 .[3]

  • Observed [M+H]⁺: 200.0473 (100% Relative Abundance)

  • Observed [M+H+2]⁺: 202.0443 (~32% Relative Abundance)

Pillar 3: MS/MS Fragmentation Pathway

Collision-Induced Dissociation (CID) confirms the connectivity of the "head" (phenol) and "tail" (chloropropionyl) groups.

Confirmatory Fragments:
  • m/z 164.0706 (Loss of HCl): Characteristic of alkyl chlorides. The 3-chloropropanamide moiety undergoes elimination to form an acrylamide derivative (N-(4-hydroxyphenyl)acrylamide).

  • m/z 110.0600 (Amide Cleavage): The protonated 4-aminophenol moiety ([H₂N-C₆H₄-OH]⁺). This confirms the aromatic amine backbone.

  • m/z 91.00/93.00 (Acylium Ion): The 3-chloropropanoyl cation ([Cl-CH₂-CH₂-CO]⁺).

Visualization of Mechanisms

Diagram 1: Fragmentation Pathway (MS/MS)

The following diagram illustrates the specific bond cleavages induced by CID, validating the structural connectivity.

FragmentationPathway cluster_isotopes Isotope Signature Parent Precursor Ion [M+H]+ m/z 200.047 (this compound) TS1 Transition State (HCl Elimination) Parent->TS1 CID Energy Frag2 Fragment 2 [C6H8NO]+ m/z 110.060 (4-aminophenol moiety) Parent->Frag2 Amide Bond Cleavage Frag1 Fragment 1 [M+H-HCl]+ m/z 164.071 (Acrylamide derivative) TS1->Frag1 -HCl (36 Da) Iso1 35Cl Peak 100% Abundance Iso2 37Cl Peak ~32% Abundance Iso1->Iso2 +2.00 Da

Caption: MS/MS fragmentation pathway showing primary loss of HCl and amide bond cleavage events.

Diagram 2: Analytical Workflow Decision Tree

This workflow guides the researcher through the validation process, ensuring no false positives from isobaric interferences.

Workflow Start Sample Injection (LC-MS) Scan Full Scan MS1 (Orbitrap 60k Res) Start->Scan CheckMass Mass Error < 5ppm? Scan->CheckMass CheckIso Isotope Ratio (M vs M+2) ≈ 3:1? CheckMass->CheckIso Yes Fail Reject / Re-analyze CheckMass->Fail No MS2 Trigger MS/MS (HCD 30eV) CheckIso->MS2 Yes CheckIso->Fail No CheckFrag Fragment m/z 164 & 110 Present? MS2->CheckFrag Confirmed IDENTITY CONFIRMED CheckFrag->Confirmed Yes CheckFrag->Fail No

Caption: Step-by-step decision tree for confirming identity using HRMS logic gates.

Experimental Protocol

This protocol is optimized for an Orbitrap or Q-TOF system coupled with UHPLC.

Step 1: Sample Preparation
  • Dissolve 1 mg of the standard/sample in 1 mL of LC-MS grade Methanol .

  • Dilute 1:100 with 0.1% Formic Acid in Water (Final concentration ~10 µg/mL).

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: LC Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MS Source Parameters (ESI+)
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Sheath Gas: 35 arb units.

  • Aux Gas: 10 arb units.

Step 4: Data Acquisition
  • Mode: Full MS / dd-MS² (Data-Dependent Acquisition).

  • Resolution: 60,000 (Full MS), 15,000 (MS²).

  • Scan Range: m/z 100–500.

  • Collision Energy (NCE): Stepped 20, 30, 40 eV (to capture both fragile and stable fragments).

References

  • PubChem. (2025).[2] this compound (Compound).[1][2] National Library of Medicine. [Link]

  • Betz, R., et al. (2011).[4][5] 3-Chloro-N-(4-methoxyphenyl)propanamide.[4] Acta Crystallographica Section E. [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M+2 Peak.[6] [Link]

  • Silva, B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites. Royal Society of Chemistry / NIH. [Link]

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comparing the efficacy of different purification techniques for 3-chloro-N-(4-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Purification of 3-chloro-N-(4-hydroxyphenyl)propanamide

This guide provides an in-depth comparison of common laboratory and industrial techniques for the purification of this compound, a key intermediate in organic and pharmaceutical synthesis.[1][2] The efficacy of a purification strategy is paramount, as the purity of synthetic intermediates directly impacts the quality, safety, and yield of the final active pharmaceutical ingredient (API). This document will explore recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (preparative HPLC), offering experimental insights and objective data to guide researchers and process chemists in selecting the most appropriate method.

The primary impurities in the synthesis of this compound typically arise from unreacted starting materials, such as 4-aminophenol and 3-chloropropanoic acid (or its activated derivatives), and side-products, including potential oxidation products of the phenol group.[3][4] The presence of these impurities can interfere with subsequent reaction steps and introduce contaminants into the final product.

Technique 1: Recrystallization

Recrystallization is a robust, cost-effective technique for purifying solid compounds, making it highly suitable for large-scale industrial applications where the crude material is already of moderate purity. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.

Causality and Experimental Rationale

The success of recrystallization hinges on selecting a solvent in which this compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures. This differential allows for the saturation of the solution with the desired compound at a high temperature. As the solution cools slowly, the solubility decreases, forcing the target compound to crystallize out of the solution in a pure form, while impurities remain dissolved in the mother liquor. The slow formation of the crystal lattice is a highly selective process that tends to exclude molecules that do not fit, i.e., impurities.

Experimental Protocol: Solvent-Based Recrystallization
  • Solvent Selection: Screen various solvents. Given the molecule's polarity (amide, phenol), polar protic solvents are a good starting point. An aqueous isopropanol or ethanol solution is often effective for N-acyl aminophenols.[5]

  • Dissolution: In a flask, add the crude this compound to a minimum volume of the chosen solvent system. Heat the mixture to boiling with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored due to oxidized impurities, add a small amount (1-2% by weight) of activated charcoal to the hot solution and maintain the heat for 5-10 minutes.[4][6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath. Slow cooling is critical for forming large, pure crystals.[7] If crystallization does not initiate, scratching the inner surface of the flask with a glass rod can create nucleation sites.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small volume of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-60°C) to remove residual solvent.[7][8]

G cluster_workflow Recrystallization Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional: Remove Insolubles) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Recrystallization process for purification.

Technique 2: Flash Column Chromatography

Flash column chromatography is a highly versatile technique used extensively in research and development for separating complex mixtures. It is ideal for small-to-medium scale purifications (milligrams to several grams) and is particularly effective at separating compounds with different polarities.[4]

Causality and Experimental Rationale

This technique separates molecules based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent). Silica gel is highly polar. Non-polar compounds have weak interactions with the silica and are quickly eluted by the mobile phase. In contrast, polar compounds, like our target molecule with its phenol and amide groups, adsorb more strongly and move down the column more slowly. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially according to their polarity, allowing for their separation. For amides, which can sometimes interact too strongly or decompose on acidic silica, the mobile phase can be treated with a small amount of a base like triethylamine to improve recovery and peak shape.[9]

Experimental Protocol: Silica Gel Chromatography
  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a mobile phase that provides good separation. A mixture of ethyl acetate and hexanes is a common starting point.[4] The ideal system will give the target compound a retention factor (Rƒ) of approximately 0.2-0.4.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully layer the resulting dry powder onto the top of the packed column.

  • Elution: Begin passing the mobile phase through the column under positive pressure (flash chromatography). Start with a lower polarity eluent and either run isocratically (constant solvent composition) or gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Spot each fraction onto a TLC plate to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_workflow Column Chromatography Workflow A Crude Product (Adsorbed on Silica) B Load onto Packed Column A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Flash column chromatography workflow.

Technique 3: Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep HPLC) is the gold standard for achieving the highest levels of purity, often exceeding 99.5%.[10] It operates on the same principles as analytical HPLC but is scaled up to handle larger sample quantities.[11] This method is indispensable in the pharmaceutical industry for purifying APIs, drug intermediates, and for isolating reference standards.[10][11][12]

Causality and Experimental Rationale

Prep HPLC achieves superior separation due to the use of a stationary phase with a very small and uniform particle size, which creates a highly efficient separation environment. The high pressure used to force the mobile phase through the densely packed column ensures a fast and highly resolved separation.[13] For a molecule like this compound, a reversed-phase column (e.g., C18) is typically used. In this mode, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The compound is retained through hydrophobic interactions, and its elution is controlled by adjusting the ratio of organic solvent in the mobile phase. This high-resolution technique can separate the target compound from impurities that are structurally very similar.

Experimental Protocol: Reversed-Phase Preparative HPLC
  • Analytical Method Development: First, develop a robust separation method on an analytical scale HPLC. Screen different reversed-phase columns and mobile phase gradients (e.g., gradients of acetonitrile in water with a modifier like 0.1% formic acid or trifluoroacetic acid) to achieve baseline separation of the target peak from all impurities.[13]

  • Method Scale-Up: Geometrically scale the analytical method to a preparative column of the same chemistry. This involves adjusting the flow rate, gradient time, and sample loading based on the column dimensions to maintain the separation quality.

  • Sample Preparation: Dissolve the crude or partially purified material in the mobile phase or a compatible strong solvent. Filter the solution to remove any particulates that could damage the column or system.

  • Purification Run: Inject the sample onto the equilibrated preparative HPLC system. Run the scaled-up gradient method.

  • Fraction Collection: Use a UV detector to monitor the column effluent. An automated fraction collector is programmed to collect the eluent corresponding to the target compound's peak.

  • Post-Processing: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the required purity specification. Remove the solvents, typically by rotary evaporation followed by lyophilization (freeze-drying), to obtain the final, high-purity solid.

G cluster_workflow Preparative HPLC Workflow A Crude or Semi-Pure Product B Analytical Method Development (HPLC) A->B C Scale-Up Method to Prep Column B->C D Inject Sample C->D E Automated Fraction Collection D->E F Analyze Fraction Purity E->F G Pool Pure Fractions F->G H Solvent Removal (Lyophilization) G->H I High-Purity Product H->I

Preparative HPLC purification workflow.

Comparative Analysis

FeatureRecrystallizationFlash Column ChromatographyPreparative HPLC
Purity Achievable Good (95-99%)High (98-99.5%)Very High (>99.5%)
Typical Yield Moderate to High (60-90%)Moderate (50-85%)High (80-95%)
Scalability Excellent (g to multi-kg)Poor to Moderate (mg to ~100 g)Good (mg to kg)[12]
Time & Labor Low-Moderate (hours, manual)High (hours to days, manual)Moderate (automated runs)
Cost (Equipment) LowModerateVery High
Cost (Consumables) Low (bulk solvents)Moderate (silica, solvents)High (solvents, columns)
Ideal Use Case Large-scale bulk purification of relatively clean material.Lab-scale purification of complex mixtures, impurity isolation.Final purification step for APIs, reference standards, difficult separations.

Conclusion and Recommendations

The choice of purification technique for this compound is dictated by the specific requirements of the project, including the scale, the initial purity of the crude material, and the final purity specification.

  • For large-scale production and initial purification, where cost is a major driver and the crude product is over 90% pure, recrystallization is the most logical and economical choice. It is a robust, scalable, and well-understood unit operation.

  • For research and development at the lab scale, where flexibility and the ability to handle complex mixtures are needed, flash column chromatography is the workhorse method. It provides a good balance of separation power, cost, and speed for purifying gram-level quantities.

  • When the highest possible purity is non-negotiable, such as for a final API polishing step or the preparation of an analytical reference standard, preparative HPLC is the superior technique.[14] Despite its higher cost, its resolving power is unmatched, ensuring the removal of even trace-level and structurally similar impurities.

A common and highly effective strategy in process chemistry is to use these techniques sequentially. For instance, an initial purification of a large batch by recrystallization can be followed by preparative HPLC on a smaller portion of the material to generate the ultra-pure compound required for rigorous biological testing or regulatory submission.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Welch, C. J., Sajonz, P., & Vazquez, E. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
  • Lappin, G. R. (1962). Purification of N-acetyl aminophenols. U.S. Patent 4,474,985A.
  • Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Lappin, G. R. (1989). Purification of N-acetyl aminophenols. European Patent EP0320484A2.
  • European Patent Office. (n.d.). Purification of N-acetyl aminophenols - EP 0320484 A2. Retrieved from [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Leston, G. (1973). Method of purification of n-acetyl-p-aminophenol. U.S. Patent 3,748,358A.
  • ChemBK. (2024, April 9). Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. Retrieved from [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Hosten, E. C., Betz, R., & Gerber, T. (2024). N-(3-Chloro-4-hydroxyphenyl)acetamide.
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide. (n.d.). Google Patents.
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  • Pharmaffiliates. (n.d.). 19314-10-4 | Product Name : this compound. Retrieved from [Link]

  • Reddit. (2016, January 16). Column Chromatography: Amides. Retrieved from [Link]

  • Connor, D. T. (1991). Process for the synthesis of 3-chloro-4-hydroxyacetanilide. U.S. Patent 4,999,457A.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Nagaraju, K., et al. (2016). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-chloro-N-(4-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the synthesis and application of novel compounds, the lifecycle of a chemical extends far beyond the reaction flask. The proper disposal of laboratory reagents and byproducts is a critical component of ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the safe disposal of 3-chloro-N-(4-hydroxyphenyl)propanamide, a halogenated organic compound often utilized in pharmaceutical and cosmetic research.[1][2] By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, you can mitigate risks and uphold the principles of responsible chemical stewardship.

Understanding the Hazard Profile

Based on this surrogate data and the compound's chemical structure as a chlorinated amide, it is prudent to handle this compound as a substance with the following potential hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled.

  • Skin and Eye Irritation: Direct contact may cause irritation.[2]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.

Table 1: Key Chemical and Safety Data for this compound

PropertyValueSource
Chemical Formula C₉H₁₀ClNO₂[3]
Molecular Weight 199.63 g/mol [3]
Appearance White crystalline solid[2]
Solubility Soluble in organic solvents (alcohols, esters, ethers); slightly soluble in water.[2]
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4]

Regulatory Framework: EPA Hazardous Waste Classification

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed by name on the F, K, P, or U lists of hazardous wastes, its chemical nature as a halogenated organic compound necessitates its management as a hazardous waste.[5][6]

The most appropriate classification will depend on the form of the waste:

  • Unused Commercial Chemical Product: If you are disposing of pure, unused this compound, it may be classified as a U-listed hazardous waste if it meets the criteria of being a commercial chemical product. However, without a specific listing, this is not guaranteed. It is best practice to consult with your institution's Environmental Health and Safety (EHS) department for a definitive determination.

  • Process Waste: Waste generated from experimental procedures containing this compound should be treated as a non-specific source waste. Given its halogenated nature, it would fall under the broad category of halogenated organic waste.

In the absence of a specific listing, it is critical to manage this waste stream with the same level of caution as a listed hazardous waste.

Segregation: The First Line of Defense

Proper segregation of chemical waste is fundamental to laboratory safety and cost-effective disposal. Halogenated organic compounds require a different disposal pathway than their non-halogenated counterparts, primarily due to the formation of acidic gases upon incineration.

Step-by-Step Segregation Protocol:
  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, vapor-tight lid.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.

  • Incompatible Materials: Do not mix this waste with strong acids, bases, or oxidizing agents. Violent reactions can occur.

  • Aqueous vs. Organic: If the waste is in an aqueous solution, it should be collected separately from organic solvent waste streams.

WasteSegregation cluster_waste_streams Waste Generation cluster_segregation Waste Segregation Solid Waste Solid Waste Solid Chemical Waste Solid Chemical Waste Solid Waste->Solid Chemical Waste  Collect in  Designated Bin Liquid Waste Liquid Waste Halogenated Organics Halogenated Organics Liquid Waste->Halogenated Organics  Contains  this compound Non-Halogenated Organics Non-Halogenated Organics Liquid Waste->Non-Halogenated Organics  e.g., Acetone,  Hexanes Aqueous Waste Aqueous Waste Liquid Waste->Aqueous Waste  e.g., Buffer  Solutions caption Waste Segregation Workflow

Figure 1. A diagram illustrating the decision-making process for segregating laboratory waste streams, with a focus on isolating halogenated organic compounds.

Disposal Procedure: Incineration as the Preferred Method

Due to its chlorinated nature, the recommended and most environmentally responsible method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility .[7][8] Landfilling is not an appropriate disposal method for this compound.

Step-by-Step Disposal Protocol:
  • Containerization: Ensure the segregated waste container is securely sealed and properly labeled.

  • Accumulation: Store the waste container in a designated satellite accumulation area within your laboratory. This area should be away from ignition sources and general laboratory traffic.

  • Waste Pickup Request: Contact your institution's EHS department to arrange for the pickup of the hazardous waste. Follow their specific procedures for requesting a pickup.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation. This documentation is crucial for regulatory compliance.

Decontamination and Spill Management

Accidents can happen, and a clear protocol for decontamination and spill management is essential.

Decontamination of Glassware and Equipment:
  • Triple Rinse: All glassware and equipment that have come into contact with this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as halogenated organic waste.

  • Final Wash: After the solvent rinse, the glassware can be washed with soap and water.

Spill Response:
  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and supervisor.

  • Don Appropriate PPE: At a minimum, this should include chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust.

  • Cleanup: Collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a cornerstone of a safe and ethical research enterprise. For this compound, a halogenated organic compound, this necessitates a disposal pathway centered on high-temperature incineration by a licensed facility. By adhering to the principles of proper segregation, labeling, and containment, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer laboratory environment and a healthier planet. Always consult your institution's specific guidelines and your EHS department for guidance tailored to your local regulations.

References

  • GSRS. (n.d.). 3-CHLORO-N-(3-HYDROXYPHENYL)PROPANAMIDE. Retrieved from [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873. Retrieved from [Link]

  • ChemBK. (2024, April 9). Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. Retrieved from [Link]

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  • Pharmaffiliates. (n.d.). 19314-10-4 | Product Name : this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(3-hydroxyphenyl)propanamide. PubChem. Retrieved from [Link]

  • Parham, F. M., De la Cruz, F. A., & Parham, F. M. (2025). Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer. Environmental toxicology and chemistry, 10.1002/etc.5898. Advance online publication. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

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  • Wang, X., Liu, Y., Zhang, Y., & Li, X. (2023). Amide herbicides: Analysis of their environmental fate, combined plant-microorganism soil remediation scheme, and risk prevention and control strategies for sensitive populations. Journal of hazardous materials, 460, 132452. Retrieved from [Link]

  • Sutton, A. D., et al. (2020). Toward safer and more sustainable by design biocatalytic amide-bond coupling. Green Chemistry, 22(23), 8238-8252. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.